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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous pharmaceuticals.[1] This document offers a detailed narrative on the strategic approach, beginning with the synthesis of a key α-haloketone intermediate and culminating in the target molecule via the classical Hantzsch thiazole synthesis. We delve into the causality behind experimental choices, provide step-by-step, self-validating protocols, and present a thorough analysis of the reaction mechanism and expected analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic route.

Strategic Overview: The Hantzsch Synthesis Approach

The synthesis of 2-aminothiazole derivatives is most reliably achieved through the Hantzsch thiazole synthesis, a venerable and versatile method first reported in 1887.[2] This reaction involves the condensation of an α-haloketone with a thiourea.[1][3] For our target molecule, 5-(2-Methoxyethyl)-1,3-thiazol-2-amine, the synthetic strategy is bifurcated into two primary stages:

  • Synthesis of the Key Intermediate: Preparation of 1-bromo-4-methoxybutan-2-one. This α-haloketone is not commonly available commercially and its synthesis is a critical prerequisite.

  • Cyclocondensation: The reaction of 1-bromo-4-methoxybutan-2-one with thiourea to form the final 2-aminothiazole ring structure.

This approach is favored due to its high efficiency, operational simplicity, and the ready availability of the foundational starting materials.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Hantzsch Cyclization A 4-Methoxybutan-2-one B 1-Bromo-4-methoxybutan-2-one A->B Br₂ / Methanol C Thiourea D 5-(2-Methoxyethyl)-1,3-thiazol-2-amine B->D C->D

Caption: Overall synthetic pathway for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine.

Synthesis of Key Intermediate: 1-Bromo-4-methoxybutan-2-one

The success of the Hantzsch synthesis is contingent upon the quality and availability of the α-haloketone. Here, we detail the synthesis of 1-bromo-4-methoxybutan-2-one from its ketone precursor.

Precursor: 4-Methoxybutan-2-one

4-Methoxybutan-2-one serves as the direct precursor for our key intermediate. It is a colorless liquid with a boiling point of approximately 122-123°C.[4] While commercially available, it can also be prepared through various methods, including the Claisen ester condensation of ethyl formate and acetone followed by reaction with a methanol/acid solution.[5]

Protocol: α-Bromination of 4-Methoxybutan-2-one

This procedure adapts the well-established method of α-bromination of methyl ketones in methanol, which offers high regiospecificity for the methyl group.[6]

Causality: The use of methanol as a solvent is crucial. It facilitates the reaction and can also trap excess bromine. The reaction is performed at low temperatures (0–5°C) during bromine addition to control the reaction rate, prevent over-bromination, and minimize side reactions.

Experimental Protocol

Materials:

  • 4-Methoxybutan-2-one (1.0 eq)

  • Anhydrous Methanol

  • Bromine (1.0 eq)

  • Diethyl ether

  • 10% Aqueous Potassium Carbonate Solution

  • Anhydrous Calcium Chloride

Procedure:

  • Reaction Setup: In an efficient fume hood, charge a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel with 4-methoxybutan-2-one (1.0 eq) and anhydrous methanol (approx. 6 mL per gram of ketone).

  • Bromine Addition: Cool the stirred solution to 0–5°C using an ice-salt bath. Add bromine (1.0 eq) dropwise from the dropping funnel at a rate that maintains the internal temperature below 5°C. Caution: Bromine is highly corrosive and toxic. Handle with extreme care.[6]

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0–5°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours. The characteristic red-brown color of bromine should fade.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing cold water (approx. 10 mL per gram of starting ketone). Extract the aqueous layer with diethyl ether (3 x volumes of methanol used).

  • Washing: Combine the organic layers and wash sequentially with a 10% aqueous potassium carbonate solution and then with water until the washings are neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure on a rotary evaporator at room temperature. The resulting crude oil, 1-bromo-4-methoxybutan-2-one, should be used immediately in the next step due to its potential lability.

Hantzsch Cyclization: Synthesis of the Target Compound

This section details the final cyclocondensation step to yield 5-(2-Methoxyethyl)-1,3-thiazol-2-amine.

Mechanism of the Hantzsch Synthesis

The reaction proceeds via a well-understood mechanism:[1]

  • S-Alkylation: The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of the bromo-ketone, displacing the bromide ion to form an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The primary amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.

Protocol: Cyclocondensation Reaction

This is a classic Hantzsch protocol, utilizing ethanol as a solvent under reflux conditions, which provides sufficient thermal energy to overcome the activation barriers for cyclization and dehydration.[1][7]

Experimental Protocol

Materials:

  • Crude 1-bromo-4-methoxybutan-2-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the crude 1-bromo-4-methoxybutan-2-one (1.0 eq) in ethanol (approx. 10 mL per gram of ketone).

  • Reagent Addition: Add thiourea (1.2 eq) to the solution. A slight excess of thiourea ensures the complete consumption of the valuable bromo-ketone intermediate.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) with stirring. Maintain the reflux for 3-5 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting bromo-ketone spot has disappeared.

  • Isolation: Allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Neutralization & Extraction: Pour the concentrated mixture into cold water. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8. This step quenches any remaining acid and precipitates the free amine product. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure 5-(2-Methoxyethyl)-1,3-thiazol-2-amine.

Experimental Workflow Diagram

Workflow start Start: Reagents setup Combine 1-bromo-4-methoxybutan-2-one and thiourea in ethanol start->setup reflux Heat to Reflux (3-5h) setup->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Concentrate, and Neutralize with NaHCO₃ monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract purify Dry, Concentrate, and Purify (Recrystallization or Chromatography) extract->purify product Final Product: 5-(2-Methoxyethyl)-1,3-thiazol-2-amine purify->product

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(2-M...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a cornerstone in the development of numerous therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] A thorough understanding of the physicochemical characteristics of its derivatives, such as 5-(2-Methoxyethyl)-1,3-thiazol-2-amine, is paramount for optimizing drug-like properties, including solubility, permeability, and metabolic stability. This document delves into the molecular structure, solubility, acidity/basicity, lipophilicity, and spectral properties of the title compound, offering both theoretical insights and practical experimental protocols.

Molecular Structure and Core Properties

5-(2-Methoxyethyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of compounds, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms.[1] The structural features of this molecule, particularly the 2-amino group and the 5-(2-methoxyethyl) substituent, are key determinants of its chemical behavior and biological activity.

PropertyValueSource
Molecular Formula C6H10N2OSCalculated
Molecular Weight 158.22 g/mol Calculated
CAS Number 35399-52-7
IUPAC Name 5-(2-methoxyethyl)-1,3-thiazol-2-amine
SMILES COCCC1=CSC(=N1)N
InChI InChI=1S/C6H10N2OS/c1-10-4-3-5-2-8-6(7)9-5/h2H,3-4H2,1H3,(H2,7,8)

Synthesis of 2-Aminothiazole Derivatives

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a common and versatile method.[4] This typically involves the reaction of an α-haloketone with a thiourea. For 5-substituted-2-aminothiazoles, α-haloaldehydes can also be utilized.[5]

A general synthetic approach to compounds like 5-(2-Methoxyethyl)-1,3-thiazol-2-amine would likely involve the cyclocondensation of a suitable α-halocarbonyl compound with thiourea.

Illustrative Synthetic Workflow

Synthesis_Workflow reagent1 α-Haloketone/aldehyde (e.g., 1-bromo-4-methoxy-2-butanone) intermediate Cyclocondensation Intermediate reagent1->intermediate Reacts with reagent2 Thiourea reagent2->intermediate product 5-(2-Methoxyethyl)-1,3-thiazol-2-amine intermediate->product Cyclization

Caption: Generalized Hantzsch thiazole synthesis workflow.

General Experimental Protocol for Hantzsch Thiazole Synthesis
  • Reaction Setup: To a solution of the appropriate α-halocarbonyl precursor in a suitable solvent (e.g., ethanol, acetonitrile), add an equimolar amount of thiourea.[5][6]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Solubility

The solubility of a compound is a critical factor influencing its bioavailability. The presence of both polar (amino group, ether oxygen) and nonpolar (ethyl chain, thiazole ring) functionalities in 5-(2-Methoxyethyl)-1,3-thiazol-2-amine suggests it will have moderate solubility in both aqueous and organic solvents.

Factors influencing the solubility of thiazole derivatives include:

  • Polarity: The ability to form hydrogen bonds with the solvent enhances solubility in polar solvents like water.[7]

  • Solvent Compatibility: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[7]

  • Temperature: Generally, solubility increases with temperature.[7]

  • pH: The amino group can be protonated at acidic pH, increasing aqueous solubility.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)
  • Sample Preparation: An excess amount of the compound is added to a known volume of purified water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity and Basicity (pKa)

The 2-amino group on the thiazole ring imparts basic character to the molecule. The pKa value, which represents the pH at which the compound is 50% ionized, is crucial for understanding its behavior in physiological environments and for developing analytical methods. The basicity of 2-aminothiazoles can be influenced by substituents on the thiazole ring.

Experimental Determination of pKa (Potentiometric Titration)
  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

pKa_Determination start Dissolve Compound titrate Titrate with Strong Acid start->titrate monitor Monitor pH vs. Titrant Volume titrate->monitor plot Plot Titration Curve monitor->plot determine Determine pKa at Half-Equivalence Point plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

The partition coefficient (LogP), which describes the distribution of a compound between an octanol and an aqueous phase, is a key indicator of its lipophilicity. This property is critical for predicting membrane permeability and oral absorption.

A predicted XlogP value for the related compound 5-(2-methoxyethyl)-1,3,4-thiadiazol-2-amine is 0.2, suggesting a relatively hydrophilic nature.[10] Given the structural similarities, a comparable LogP value would be expected for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine.

Computational and Experimental Determination of LogP
  • Computational Prediction: Several software packages can predict LogP values based on the molecular structure. These predictions are useful for initial screening but should be experimentally verified.

  • Experimental Determination (Shake-Flask Method):

    • A solution of the compound is prepared in either water or n-octanol.

    • This solution is mixed with an equal volume of the other immiscible solvent.

    • The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the layers.

    • The concentration of the compound in each layer is determined analytically (e.g., by HPLC-UV).

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and quality control of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic proton on the thiazole ring, the protons of the methoxyethyl side chain, and the protons of the amino group. The chemical shifts and coupling patterns provide detailed information about the molecular structure.

    • ¹³C NMR: Will reveal the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the thiazole ring, and C-O stretching of the ether linkage.

Biological and Medicinal Significance

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Derivatives have been reported to possess antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral activities.[2][3] The specific 5-(2-methoxyethyl) substituent may influence the compound's pharmacokinetic profile and target engagement. Further biological evaluation of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine is warranted to explore its therapeutic potential.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine. A comprehensive understanding of these properties is fundamental for its application in drug discovery and development. While some experimental data for this specific molecule is sparse, this guide offers a robust framework based on the well-understood chemistry of 2-aminothiazole derivatives and outlines standard methodologies for the experimental determination of these critical parameters.

References

  • HELIX Chromatography. 2-Amino-5-methylthiazole. Available at: [Link].

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. March 14 2022. Available at: [Link].

  • Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds. January 2025. Available at: [Link].

  • PubChemLite. 5-(2-methoxyethyl)-1,3,4-thiadiazol-2-amine. Available at: [Link].

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Available at: [Link].

  • Khalifa M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov. 2018, 65, 1–22. Available at: [Link].

  • Solubility of Things. 2-Amino-5-methylthio-1,3,4-thiadiazole. Available at: [Link].

  • Sun M, et al. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One. 2017;12(5):e0178213. Available at: [Link].

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. July 30 2025. Available at: [Link].

  • Matiychuk VS, Teslenko YO, Obushak MD. Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. Chemistry of Heterocyclic Compounds. 2004;40(11):1442-1444. Available at: [Link].

  • NIST. Thiazole, 2-amino-5-methyl-. Available at: [Link].

  • Chemical Synthesis Database. 5-ethoxy-2-methyl-1,3-thiazole. Available at: [Link].

  • Wikipedia. 2-Aminothiazole. Available at: [Link].

  • Nevagi RJ. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014;6(5):134-150. Available at: [Link].

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link].

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link].

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI. Available at: [Link].

  • PubChem. 2-Amino-1,3-thiazole-5-thiol. Available at: [Link].

  • EPA. 5-(5-Chloropyridin-2-yl)-N,N-diethyl-4-phenyl-1,3-thiazol-2-amine. Available at: [Link].

  • Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link].

  • ChemSynthesis. 5-chloro-1,3-thiazol-2-amine. Available at: [Link].

  • AMERICAN ELEMENTS®. Thiazoles. Available at: [Link].

  • PubChemLite. 5-(2-aminoethyl)-1,3-thiazol-2-amine. Available at: [Link].

Sources

Exploratory

5-(2-Methoxyethyl)-1,3-thiazol-2-amine derivatives and analogs

Strategic Scaffold for Soluble Kinase & GPCR Ligands [1] Executive Summary This technical guide profiles 5-(2-methoxyethyl)-1,3-thiazol-2-amine , a specialized heterocyclic building block designed to address a recurring...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Soluble Kinase & GPCR Ligands [1]

Executive Summary

This technical guide profiles 5-(2-methoxyethyl)-1,3-thiazol-2-amine , a specialized heterocyclic building block designed to address a recurring bottleneck in medicinal chemistry: balancing potency with physicochemical properties. While the 2-aminothiazole core is a privileged scaffold found in FDA-approved drugs like Dasatinib (Src/Abl inhibitor) and Pramipexole (Dopamine agonist), unsubstituted analogs often suffer from poor solubility or metabolic liabilities. The inclusion of the 5-(2-methoxyethyl) tail introduces a polar, non-ionizable motif that enhances aqueous solubility and hydrogen-bond networking without introducing the high metabolic turnover associated with simple alkyl chains. This guide details the synthesis, structural utility, and application of this scaffold in fragment-based drug discovery (FBDD).

Chemical Architecture & Significance

The molecule comprises two distinct functional domains, each serving a critical role in ligand design:

  • The 2-Aminothiazole Core (The "Anchor"):

    • Basicity: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amine (C2-NH2) acts as a donor. This "donor-acceptor" motif is essential for hinge-binding in kinase inhibitors (mimicking the adenine ring of ATP).

    • Reactivity: The C2-amine is highly nucleophilic, allowing for facile diversification via acylation, reductive amination, or Sandmeyer reactions.

  • The 5-(2-Methoxyethyl) Tail (The "Solubilizer"):

    • Solvation: Unlike a hydrophobic propyl or butyl chain, the terminal methoxy ether interacts with the solvent front, lowering logP (lipophilicity) and improving metabolic stability by blocking the

      
      -oxidation typically seen in alkyl side chains.
      
    • Binding: In GPCRs (e.g., Adenosine

      
      ), this flexible ether tail can navigate narrow ribose-binding pockets to capture distal hydrogen bonding interactions.
      
Synthetic Pathways (The Hantzsch Protocol)[2]

The most robust route to 5-(2-methoxyethyl)-1,3-thiazol-2-amine is the Hantzsch Thiazole Synthesis . This method condenses an ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-haloketone with thiourea.[2]
Critical Precursor Synthesis

Commercial availability of the specific


-haloketone (1-bromo-4-methoxybutan-2-one ) is often limited or expensive. A self-validating lab protocol involves generating it in situ or immediately prior to cyclization to avoid polymerization.

Reaction Scheme Visualization:

HantzschSynthesis cluster_mech Mechanism Checkpoints Start 4-Methoxy-2-butanone Bromination Step 1: Bromination (Br2/MeOH, 0°C) Start->Bromination Intermediate 1-Bromo-4-methoxy butan-2-one Bromination->Intermediate Selectivity Control Cyclization Step 2: Hantzsch Cyclization (Thiourea, EtOH, Reflux) Intermediate->Cyclization + Thiourea Product 5-(2-Methoxyethyl)- 1,3-thiazol-2-amine Cyclization->Product - HBr, - H2O Check1 S-Alkylation (Kinetic) Cyclization->Check1 Check2 Dehydration (Aromatization) Check1->Check2

Caption: Step-wise synthesis via Hantzsch condensation. The critical control point is the regioselective bromination at C1 rather than C3 of the ketone.

Detailed Experimental Protocol

Step 1: Regioselective Bromination

  • Setup: Dissolve 4-methoxy-2-butanone (10 mmol) in anhydrous Methanol (20 mL). Cool to 0°C.

  • Addition: Add Bromine (10 mmol) dropwise over 30 minutes. The color should dissipate as the reaction proceeds.

    • Expert Insight: If the orange color persists, initiate with a catalytic amount of HBr.

  • Validation: Monitor by TLC (10% EtOAc/Hexane). The product (1-bromo) is less polar than the starting ketone.

  • Workup: Neutralize with saturated

    
    , extract with DCM, and concentrate. Do not distill (risk of decomposition). Use crude immediately.
    

Step 2: Cyclization

  • Reactants: Suspend Thiourea (12 mmol, 1.2 eq) in Ethanol (30 mL). Add the crude

    
    -bromoketone from Step 1.
    
  • Conditions: Reflux for 2–4 hours. The suspension will clear as the thiazole hydrobromide salt forms.

  • Isolation:

    • Cool to room temperature.[3]

    • Concentrate ethanol to 50% volume.

    • Basify with aqueous Ammonium Hydroxide (

      
      ) to pH 9–10. The free base will precipitate or oil out.
      
  • Purification: Extract with EtOAc. Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5).

Medicinal Chemistry & SAR Logic

This scaffold is rarely the final drug; it is a "warhead" or "hinge-binder." The table below summarizes how to modify specific positions for different biological targets.

PositionModification TypeTarget UtilityRationale
C2-Amine Amide FormationKinase InhibitorsCreates a donor-acceptor motif (N-H...O=C) to bind the hinge region (e.g., Glu/Met gatekeepers).
C2-Amine Sandmeyer (Cl/Br)Suzuki CouplingConverts amine to halide, allowing coupling to aryl boronic acids for bi-aryl systems (e.g., Dasatinib analogs).
C5-Tail Ether CleavageFragment LinkingDemethylation (using

) yields a primary alcohol, enabling conjugation to PROTAC linkers or solubilizing groups.
N3-Ring N-AlkylationCationic LigandsQuaternization creates fixed charges, useful for targeting specific ion channels (rare, but potent).

SAR Decision Map:

SARMap Core 5-(2-Methoxyethyl)- 1,3-thiazol-2-amine AmineMod C2-Amine Modifications Core->AmineMod TailMod C5-Methoxyethyl Role Core->TailMod RingMod Thiazole Ring N3 Core->RingMod Amide Amide Coupling (Kinase Hinge Binding) AmineMod->Amide Sandmeyer Sandmeyer Rxn (Halogenation -> Suzuki) AmineMod->Sandmeyer Solubility Solubility Enhancer (-0.5 LogP vs Propyl) TailMod->Solubility Pocket Ribose Pocket Fill (Adenosine Receptors) TailMod->Pocket

Caption: Structure-Activity Relationship (SAR) map highlighting strategic modification points.

Biological Applications
Kinase Inhibition (CDK/Src)

In Cyclin-Dependent Kinase (CDK) inhibitors, the 2-aminothiazole mimics the adenine ring of ATP. The 5-substituent projects into the solvent-exposed region.

  • Advantage:[1][4] The methoxyethyl group prevents the "greasy" aggregation often seen with 5-alkyl thiazoles, improving assay reproducibility.

Adenosine Receptor Antagonists (

)

Derivatives of 2-aminothiazole are potent


 antagonists (potential Parkinson's treatment).
  • Mechanism:[1][5][6][7][8] The thiazole amine forms a salt bridge with acidic residues in the receptor, while the methoxyethyl tail mimics the ribose sugar of adenosine, occupying the hydrophilic pocket without the metabolic liability of a hydroxyl group.

References
  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[5][6] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen." Justus Liebigs Annalen der Chemie.

  • 2-Aminothiazoles in Drug Discovery: Das, D., et al. (2016). "Recent advances in the synthesis and biological activity of 2-aminothiazoles." European Journal of Medicinal Chemistry.

  • Kinase Inhibitor Scaffolds: Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry (Dasatinib discovery).

  • Solubility in FBDD: Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry.

Sources

Foundational

potential therapeutic targets of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine

From Privileged Scaffold to Therapeutic Lead [1] Executive Summary: The "Warhead" Fragment 5-(2-Methoxyethyl)-1,3-thiazol-2-amine is not merely a chemical intermediate; it represents a privileged scaffold in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Scaffold to Therapeutic Lead [1]

Executive Summary: The "Warhead" Fragment

5-(2-Methoxyethyl)-1,3-thiazol-2-amine is not merely a chemical intermediate; it represents a privileged scaffold in modern medicinal chemistry.[1] Belonging to the 2-aminothiazole class, this molecule possesses the requisite electronic and steric profile to serve as a high-value Fragment-Based Drug Discovery (FBDD) starting point.[1]

Its structural significance lies in its dual functionality:

  • The 2-Aminothiazole Core: A proven bioisostere for the adenine ring of ATP, making it a "hinge-binding" motif for kinase inhibitors.[1]

  • The 5-(2-Methoxyethyl) Tail: A solubilizing side chain that projects into the solvent-accessible region or ribose pocket of target proteins, modulating lipophilicity (LogP) and metabolic stability compared to varying alkyl chains.[1]

This guide analyzes the therapeutic potential of this scaffold, focusing on Cyclin-Dependent Kinases (CDKs) and Adenosine Receptors , and provides a validated workflow for its evolution into a high-affinity clinical candidate.[1]

Chemical Biology Profile & Pharmacophore Analysis

PropertyValue / DescriptionSignificance in Drug Design
Molecular Weight ~158.22 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
H-Bond Donors 1 (Exocyclic Amine)Critical for interaction with backbone carbonyls (e.g., Leu83 in CDK2).[1]
H-Bond Acceptors 3 (Thiazole N, Methoxy O, Amine N)Facilitates "donor-acceptor" motif recognition.[1]
Lipophilicity (cLogP) ~0.5 - 1.2Optimal range for CNS penetration and oral bioavailability.[1]
Electronic Character Aromatic, Electron-richSusceptible to metabolic oxidation; requires substitution optimization.[1]
Structural Logic: The Hinge-Binding Motif

The 2-aminothiazole core mimics the hydrogen bonding pattern of the purine base in ATP. In the ATP-binding pocket of protein kinases, the exocyclic amino group acts as a hydrogen bond donor, while the thiazole nitrogen acts as an acceptor.[1] This creates a bidentate interaction with the kinase "hinge" region, a conserved feature across the kinome.

Primary Therapeutic Target: Protein Kinases (CDKs & Src)

The most authoritative application of this scaffold is as an ATP-competitive inhibitor .[1]

Mechanism of Action

The molecule occupies the ATP-binding cleft.[2] The 5-(2-methoxyethyl) group is strategically positioned to exploit the "Gatekeeper" residue vicinity or the ribose-binding pocket, offering a vector for growing the molecule to gain selectivity.[1]

  • Target: CDK2/Cyclin E (Oncology - Cell Cycle Regulation)[1]

  • Target: Src Family Kinases (Oncology - Metastasis/Angiogenesis)[1][3][4]

  • Reference Drug: Dasatinib (Sprycel) utilizes a 2-aminothiazole core to bind the ATP site of BCR-Abl and Src kinases.[1]

Visualization: The Kinase Hinge Interaction

The following diagram illustrates the specific binding mode of the aminothiazole scaffold within the kinase hinge region.

KinaseBinding Figure 1: Bidentate H-bond interaction of 2-aminothiazole scaffold with Kinase Hinge. cluster_protein Kinase Hinge Region (Backbone) cluster_ligand 5-(2-Methoxyethyl)-1,3-thiazol-2-amine Residue_CO Backbone C=O (Acceptor) Residue_NH Backbone N-H (Donor) Thiazole_N Thiazole Ring N (Acceptor) Residue_NH->Thiazole_N H-Bond (2.9 Å) Thiazole_NH2 Exocyclic -NH2 (Donor) Thiazole_NH2->Residue_CO H-Bond (2.8 Å) Tail Methoxyethyl Tail (Solvent/Ribose Pocket) Tail->Residue_CO Steric/Van der Waals

[1]

Secondary Target: GPCRs (Adenosine A2A)

Beyond kinases, the 2-aminothiazole scaffold is a validated core for G-Protein Coupled Receptors (GPCRs), specifically the Adenosine A2A Receptor .[1]

  • Therapeutic Indication: Parkinson’s Disease (A2A antagonism) and Immuno-oncology.[1]

  • Mechanism: The thiazole amine acts as an anchor in the orthosteric binding site, mimicking the adenine core of the endogenous ligand adenosine.

  • Optimization: The methoxyethyl tail can be extended to reach the extracellular vestibule, improving residence time and selectivity against A1 receptors.

Experimental Validation Protocol

To validate this fragment against a target (e.g., CDK2), do not rely on standard IC50 assays immediately, as fragment affinity is often low (µM to mM range).[1] Use biophysical methods first.[1]

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine binding affinity (


) and kinetics.
  • Sensor Chip Preparation:

    • Immobilize biotinylated CDK2/Cyclin E complex onto a Streptavidin (SA) or CM5 chip.[1]

    • Target density: Low (~2000 RU) to prevent mass transport limitations.

  • Compound Preparation:

    • Dissolve 5-(2-Methoxyethyl)-1,3-thiazol-2-amine in 100% DMSO (Stock 100 mM).

    • Dilute to running buffer (PBS-P+, 1% DMSO) to concentrations: 500 µM, 250 µM, 125 µM, 62.5 µM.

  • Injection Cycle:

    • Flow rate: 30 µL/min.

    • Contact time: 60s (Association).[1]

    • Dissociation time: 120s.

  • Data Analysis:

    • Solvent correction is critical due to the small signal size.[1]

    • Fit to a 1:1 Steady State Affinity model (since fragments often have fast on/off rates).[1]

    • Success Criteria: Square wave sensorgram with dose-dependent response and

      
      .[1]
      
Protocol B: X-Ray Crystallography Soaking

Objective: Confirm binding mode (Hinge vs. Allosteric).

  • Crystal Growth: Generate apo-crystals of the kinase using hanging drop vapor diffusion.[1]

  • Soaking:

    • Prepare a "soaking solution" containing the mother liquor + 10-20 mM of the fragment.[1]

    • Incubate crystals for 2–24 hours. (Note: High concentrations may crack crystals; monitor osmotic shock).[1]

  • Diffraction & Solving:

    • Collect data at 100K.

    • Look for

      
       electron density maps in the ATP pocket.[1]
      
    • Refine the structure to verify the donor-acceptor H-bonds depicted in Figure 1.[1]

Fragment Evolution Workflow

The following diagram outlines the logical progression from this specific fragment to a lead candidate.

FragmentEvolution Figure 2: FBDD Workflow for Aminothiazole Scaffolds. Start Start: 5-(2-Methoxyethyl)-1,3-thiazol-2-amine (Fragment MW ~158) Step1 Validation (SPR/NMR) Confirm Binding to ATP Pocket Start->Step1 Screening Step2 Fragment Growing Extend Methoxyethyl Tail (Target Ribose Pocket) Step1->Step2 SAR Expansion Step3 Fragment Linking Add Hydrophobic Aryl Group at C4 (Target Gatekeeper Residue) Step2->Step3 Selectivity Optimization Lead Lead Candidate (Sub-nanomolar IC50) Step3->Lead ADME/Tox

References

  • Das, J., et al. (2006).[1] "2-aminothiazole as a novel kinase inhibitor template.[3][4][5] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[1][3][4] Journal of Medicinal Chemistry.

  • Bestgen, B., et al. (2019).[1][2] "2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2." Journal of Medicinal Chemistry.

  • Rouf, A., & Tanyeli, C. (2015).[1] "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry. (Review of the privileged scaffold status).

  • Mishra, R., et al. (2020).[1][6] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions.

  • Schoepfer, J., et al. (2002).[1] "Structure-based design of 2-aminothiazoles as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)." Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine: An Application Note and Detailed Protocol

Introduction: The Significance of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine The 2-aminothiazole scaffold is a privileged pharmacophore, forming the core structure of numerous compounds with a wide array of biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine

The 2-aminothiazole scaffold is a privileged pharmacophore, forming the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substituent at the 5-position of the thiazole ring can significantly modulate the pharmacological profile of the molecule. The methoxyethyl group, in particular, is often introduced to enhance metabolic stability and improve pharmacokinetic properties. This application note provides a detailed, high-yield, and scalable protocol for the synthesis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine, a valuable building block for drug discovery and development.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The classical and highly efficient Hantzsch thiazole synthesis is the chosen method for this protocol. This reaction involves the condensation of an α-haloketone with a thioamide or, in this case, thiourea.[3][4] The reaction proceeds readily to form the desired thiazole ring system in high yields.[5][6] The key starting materials for the synthesis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine are 1-bromo-4-methoxybutan-2-one and thiourea.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the 1-bromo-4-methoxybutan-2-one, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration: The final step involves the elimination of a water molecule to form the aromatic thiazole ring.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 1-bromo-4-methoxybutan-2-one 1-bromo-4-methoxybutan-2-one Reaction_Vessel Reaction Mixture (Ethanol, Reflux) 1-bromo-4-methoxybutan-2-one->Reaction_Vessel Reactant 1 Thiourea Thiourea Thiourea->Reaction_Vessel Reactant 2 Neutralization Neutralization (aq. NaHCO3) Reaction_Vessel->Neutralization Reaction Completion Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Final_Product 5-(2-Methoxyethyl)-1,3-thiazol-2-amine Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
1-bromo-4-methoxybutan-2-one≥95%Commercially Available50877-58-2
Thiourea≥99%Commercially Available62-56-6
EthanolAnhydrousCommercially Available64-17-5
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially Available144-55-8
Ethyl AcetateACS ReagentCommercially Available141-78-6
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available7757-82-6
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-methoxybutan-2-one (10.0 g, 55.2 mmol, 1.0 equiv).

    • Add thiourea (4.6 g, 60.7 mmol, 1.1 equiv).

    • Add 100 mL of anhydrous ethanol. The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its suitable boiling point for the reaction.

  • Reaction:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

    • Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is neutral (pH ~7-8). This step is crucial to neutralize the hydrobromic acid formed during the reaction.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Ethyl acetate is chosen for its ability to efficiently extract the product while being immiscible with the aqueous layer.

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • For further purification, recrystallize the crude solid from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield and Characterization
  • Expected Yield: 80-90%

  • Appearance: Off-white to pale yellow solid

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary

ParameterValue
Molecular FormulaC₆H₁₀N₂OS
Molecular Weight158.22 g/mol
Theoretical Yield (from 10g starting material)8.73 g
Expected Purity (after recrystallization)>98%

Safety Precautions

  • 1-bromo-4-methoxybutan-2-one is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; keep away from open flames and ignition sources.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC.
Loss of product during work-upEnsure complete extraction and minimize transfers.
Impure ProductIncomplete neutralizationCheck the pH carefully during the work-up.
Inefficient recrystallizationUse the minimum amount of hot solvent and cool slowly.

Conclusion

This application note provides a robust and high-yielding protocol for the synthesis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis. The detailed step-by-step procedure, along with explanations for the choice of reagents and conditions, ensures reproducibility and scalability. This versatile building block can be utilized in various drug discovery programs aimed at developing novel therapeutics.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. (2022). Available at: [Link]

  • Taylor & Francis Online. Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of - JOCPR. (2016). Available at: [Link]

  • RSC Publishing. N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. (1983). Available at: [Link]

  • Indian Academy of Sciences. A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (1979). Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

Sources

Application

using 5-(2-Methoxyethyl)-1,3-thiazol-2-amine in antimicrobial assays

Application Note: Evaluation of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine Scaffolds in Antimicrobial Discovery Executive Summary This guide details the experimental framework for utilizing 5-(2-Methoxyethyl)-1,3-thiazol-2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine Scaffolds in Antimicrobial Discovery

Executive Summary

This guide details the experimental framework for utilizing 5-(2-Methoxyethyl)-1,3-thiazol-2-amine (CAS: 1142196-85-9) as a core scaffold in antimicrobial discovery. While 2-aminothiazoles are "privileged structures" in medicinal chemistry—known to inhibit bacterial DNA gyrase and Mur ligases—their utility is often limited by poor aqueous solubility. The inclusion of the 5-(2-methoxyethyl) side chain addresses this bottleneck, enhancing polarity for assay compatibility while maintaining the lipophilicity required for bacterial membrane penetration.

This document provides validated protocols for Minimum Inhibitory Concentration (MIC) determination, Time-Kill Kinetics, and Biofilm Inhibition, specifically optimized to prevent compound precipitation and false negatives common with thiazole derivatives.

Chemical Context & Handling

Compound Profile:

  • Core Structure: 2-Aminothiazole ring (Hydrogen bond donor/acceptor).

  • Functional Group: 5-position Methoxyethyl ether (Solubilizing tail).

  • Role: Pharmacophore building block or fragment for Schiff base/amide derivatization.

Preparation of Stock Solutions: Thiazoles are prone to "crashing out" in aqueous media.

  • Solvent: Dissolve the solid compound in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it may evaporate during incubation, altering concentrations.

  • Concentration: Prepare a 10 mg/mL or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (thiazoles can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Critical Caveat: In all biological assays described below, the final DMSO concentration must remain < 1% (v/v) to prevent solvent toxicity against sensitive bacterial strains.

Workflow Visualization

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

Antimicrobial_Workflow Figure 1: Antimicrobial Screening Workflow for Thiazole Scaffolds Stock Stock Prep (100% DMSO) Dilution Serial Dilution (MHB Media) Stock->Dilution Dilute to 2x Final Screening Primary Screen (MIC Assay) Dilution->Screening + Inoculum Screening->Stock Precipitate? Optimize Solvent Hit_Validation Hit Validation Screening->Hit_Validation MIC < 10 µg/mL Mechanism Mechanistic Profiling Hit_Validation->Mechanism Time-Kill / Biofilm

Protocol 1: Determination of MIC (Broth Microdilution)

This protocol aligns with CLSI M07 standards but includes a Resazurin viability indicator, which is crucial for thiazoles where slight precipitation might mimic bacterial turbidity.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates (U-bottom).

  • Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Positive Control: Ciprofloxacin or Vancomycin.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select 3-5 colonies of the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

    • Suspend in saline to match a 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve the starting inoculum (

      
       CFU/mL).
      
  • Compound Dilution:

    • Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.

    • Add 200 µL of the test compound (at 2x the highest desired concentration, e.g., 128 µg/mL) to column 1.

    • Perform a 2-fold serial dilution transferring 100 µL from column 1 through column 10. Discard the final 100 µL.

    • Column 11: Growth Control (Media + Bacteria + Solvent vehicle).

    • Column 12: Sterility Control (Media only).

  • Assay Initiation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1–11.

    • Final Volume: 200 µL. Final Inoculum:

      
       CFU/mL.[1]
      
  • Incubation & Readout:

    • Incubate at 35 ± 2°C for 16–20 hours (ambient air).

    • Visual Check: Look for turbidity. If the compound precipitates (cloudy white distinct from bacterial haze), use the dye step below.

    • Resazurin Step: Add 30 µL of Resazurin solution to all wells.[2] Incubate for 1–2 hours.

    • Interpretation: Blue = No Growth (Inhibition); Pink/Colorless = Growth (Metabolically active).

Data Output: The MIC is the lowest concentration well that remains blue .[3]

Protocol 2: Biofilm Inhibition Assay (Crystal Violet)

Aminothiazoles are increasingly investigated for anti-biofilm properties. This assay determines if the 5-(2-methoxyethyl) derivative prevents initial adhesion.

Methodology:

  • Seeding:

    • Dilute overnight culture 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% Glucose (promotes biofilm).

    • Add 100 µL of cell suspension + 100 µL of Test Compound (at Sub-MIC concentrations) to flat-bottom 96-well plates.

  • Development:

    • Incubate statically at 37°C for 24–48 hours.

  • Staining:

    • Gently aspirate media (do not wash yet to avoid detaching weak biofilms).[4]

    • Wash 3x with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

    • Fix with 200 µL methanol for 15 mins. Air dry.

    • Stain with 200 µL 0.1% Crystal Violet for 15 mins.

    • Wash with water until runoff is clear.

  • Quantification:

    • Solubilize the dye with 200 µL of 33% Glacial Acetic Acid .

    • Transfer to a new plate and read Absorbance at 590 nm .

Calculation:



Protocol 3: Time-Kill Kinetics

Determines if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC .

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Agar. Incubate overnight.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal:

      
       log reduction (99.9% kill) within 24 hours.
      
    • Bacteriostatic:

      
       log reduction.
      

Mechanistic Logic (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when analyzing results from this specific scaffold.

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) Hypothesis Scaffold 5-(2-Methoxyethyl)- 1,3-thiazol-2-amine Feature_Amine 2-Amino Group (H-Bond Donor) Scaffold->Feature_Amine Feature_Tail Methoxyethyl Tail (Solubility/LogP) Scaffold->Feature_Tail Target_Gyrase Target: DNA Gyrase B (ATP Binding Pocket) Target_CellWall Target: Mur Ligase (Peptidoglycan) Feature_Amine->Target_Gyrase Key Interaction Feature_Amine->Target_CellWall Potential Interaction Feature_Tail->Scaffold Prevents Aggregation

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Compound insolubility in aqueous media.Ensure the methoxyethyl derivative is used (not the alkyl analog). Limit final DMSO to 1-2% if the strain tolerates it.
Skipped Wells "Edge Effect" (evaporation).Fill outer wells of the 96-well plate with sterile water; use only inner 60 wells for assay.
Inconsistent MIC Inoculum density errors.Always verify starting inoculum via plate counts (Target:

CFU/mL).
False Resistance Trailing endpoints (partial inhibition).Use Resazurin dye for a binary (Pink/Blue) endpoint rather than relying on visual turbidity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Mishra, S., et al. (2020).[5] 2-Aminothiazoles: A Privileged Scaffold for the Discovery of New Therapeutics. Current Drug Discovery Technologies. [Link]

Sources

Method

Application Note: Formulation &amp; Handling of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine for Cell-Based Assays

Abstract & Scope This guide details the physicochemical properties, solubility profile, and step-by-step formulation protocols for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine (CAS 13406-03-6). While often utilized as a synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the physicochemical properties, solubility profile, and step-by-step formulation protocols for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine (CAS 13406-03-6). While often utilized as a synthetic intermediate in the production of dopamine agonists (e.g., Pramipexole analogs) or as a fragment in fragment-based drug discovery (FBDD), its application in cell-based assays requires rigorous handling to prevent experimental artifacts.

Critical Insight: Aminothiazoles are prone to oxidative dimerization and instability in DMSO upon prolonged storage at room temperature. This protocol prioritizes fresh preparation and anhydrous conditions to ensure data integrity.

Physicochemical Profile

Understanding the molecular behavior is the first step to successful formulation.

PropertyValue / CharacteristicRelevance to Formulation
Chemical Name 5-(2-Methoxyethyl)-1,3-thiazol-2-amineCore scaffold
CAS Number 13406-03-6Identity verification
Molecular Weight 158.22 g/mol Molarity calculations
Appearance Crystalline solid (often off-white/yellow)Visual QC for purity
pKa (Amino) ~5.3 – 5.5 (Estimated)Weak base; pH-dependent solubility
LogP ~0.8 – 1.2 (Estimated)Moderate lipophilicity; cell permeable
Solubility (Water) Low to Moderate (pH dependent)Requires organic co-solvent or acidic buffer
Solubility (DMSO) High (>50 mM)Preferred solvent for stock solutions

Critical Stability Warning: The "Aminothiazole Effect"

STOP & READ: Researchers often treat DMSO stocks as indefinitely stable. However, 2-aminothiazoles can undergo spontaneous oxidative dimerization or degradation in DMSO, particularly under light exposure or at room temperature [1].

  • Risk: Formation of azo-dimers or ring-opening products.

  • Mitigation:

    • Use Anhydrous DMSO (stored over molecular sieves).

    • Store stocks at -20°C or -80°C .

    • Avoid repeated freeze-thaw cycles (aliquot immediately).

    • Protect from light (amber vials).

Formulation Strategy & Decision Tree

The following logic determines the optimal vehicle based on your assay sensitivity and compound concentration.

FormulationStrategy Start Start: 5-(2-Methoxyethyl)-1,3-thiazol-2-amine TargetConc Determine Target Final Concentration (e.g., 10 µM in media) Start->TargetConc SolventChoice Select Stock Solvent TargetConc->SolventChoice DMSO DMSO (Anhydrous) Recommended SolventChoice->DMSO Standard Ethanol Ethanol (Absolute) Alternative if DMSO sensitive SolventChoice->Ethanol If DMSO interferes StockPrep Prepare 100 mM Stock Solution DMSO->StockPrep Ethanol->StockPrep QC Visual Check: Clear? No Precipitate? StockPrep->QC Dilution Serial Dilution in Media (Keep Solvent < 0.5%) QC->Dilution Pass Assay Cell-Based Assay (Incubate 24-72h) Dilution->Assay

Figure 1: Formulation Decision Tree. High-contrast pathway for selecting the correct solvent system.

Detailed Protocol: Stock Preparation (100 mM)

Materials Required[1][2][3][4][5][6][7][8][9]
  • Compound: 5-(2-Methoxyethyl)-1,3-thiazol-2-amine (Solid).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, anhydrous (≥99.9%).

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps.

  • Equipment: Analytical balance, vortex mixer, sonicating water bath.

Step-by-Step Methodology
  • Molarity Calculation:

    • Target Concentration: 100 mM

    • Target Volume: 1.0 mL

    • Required Mass:

      
      
      
    • Note: Adjust mass based on the specific purity of your batch (e.g., if 95% pure, divide mass by 0.95).

  • Weighing:

    • Weigh ~15.8 mg of the solid into a sterile amber glass vial. Record the exact mass (e.g., 16.1 mg).

    • Calculate the exact volume of DMSO required to reach 100 mM:

      
      
      
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles persist, sonicate at room temperature for 5 minutes. Avoid heating above 37°C to prevent degradation.

  • Aliquot & Storage:

    • Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) in PCR tubes or cryovials.

    • Store at -20°C. Shelf life is approximately 3-6 months. Discard if color changes to dark orange/brown (sign of oxidation).

Detailed Protocol: Application to Cell Culture

This workflow ensures the final solvent concentration remains below the toxicity threshold (typically 0.1% - 0.5% DMSO).

Workflow Diagram: Serial Dilution

DilutionWorkflow Stock 100 mM Stock (100% DMSO) Inter Intermediate Dilution 1 mM in Media (1% DMSO) Stock->Inter 1:100 Dilution (e.g., 10µL Stock + 990µL Media) Final Working Solution 10 µM in Well (0.01% DMSO) Inter->Final 1:100 Dilution (Direct addition to well) Cells Cell Monolayer Final->Cells Treatment

Figure 2: Serial Dilution Workflow. A two-step dilution prevents "solvent shock" to cells.

Protocol Steps
  • Preparation of Intermediate Solution (100x):

    • Thaw one aliquot of 100 mM stock.

    • Dilute 1:100 into complete culture media (e.g., 10 µL stock + 990 µL Media).

    • Result:1 mM compound concentration in 1% DMSO .

    • Note: This solution may precipitate if the compound has very low aqueous solubility. Check visually. If precipitate forms, perform this step in PBS or keep it in DMSO and perform a larger dilution step at the end.

  • Preparation of Final Working Solution (1x):

    • Dilute the Intermediate Solution 1:100 directly into the cell wells or into a master mix.

    • Example: To treat cells at 10 µM , add 10 µL of the 1 mM Intermediate to 990 µL of media in the well.

    • Final Conditions:10 µM compound, 0.01% DMSO .

  • Vehicle Control (Mandatory):

    • Prepare a "DMSO-only" control matching the final solvent percentage (e.g., 0.01% DMSO in media).

    • Run this in triplicate to normalize data.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation in Media Compound is hydrophobic (LogP > 2) or concentration is too high.1. Sonicate the media (briefly).2. Use a lower final concentration.3. Add serum (FBS) before adding the compound (proteins bind and solubilize).
Color Change (Stock) Oxidation of the amine group.Discard. Prepare fresh stock. Ensure storage is air-tight.
Cytotoxicity in Controls DMSO concentration > 0.5%.Reduce final DMSO to < 0.1%. Use the "Intermediate Dilution" step.
Erratic IC50 Curves Compound adhering to plastic.Use low-binding plasticware or glass-coated plates if possible.

References

  • Instability of 2-Aminothiazoles: Waithe, K. et al. "Chemical decomposition of DMSO stock solutions of 2-aminothiazoles." ChemMedChem, 2021. (Note: General reference for aminothiazole instability in DMSO).

  • General Solubility Guidelines: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

  • Thiazole Synthesis & Properties: Kashyap, S. J., et al. "Synthesis of 2-aminothiazoles and their biological activity."[1] Journal of Advanced Pharmaceutical Technology & Research, 2012.

  • PubChem Compound Summary: National Center for Biotechnology Information. "PubChem Compound Summary for CID 13406-03-6".

Sources

Application

Quantitative Analysis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine: A Validated RP-HPLC and LC-MS/MS Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, robust, and validated framework for the quantitative analysis of 5-(2-Methoxyethyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, robust, and validated framework for the quantitative analysis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine, a key heterocyclic compound with potential applications in pharmaceutical development. The primary method detailed is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, which is the gold standard for routine quality control, purity assessment, and assay determination.[1][2] Additionally, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented for trace-level quantification and confirmatory analysis. The protocols herein are designed to be self-validating, with comprehensive procedures for method validation based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity, accuracy, and reproducibility.[3][4][5]

Introduction: The Significance of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[6][7] 5-(2-Methoxyethyl)-1,3-thiazol-2-amine, as a specific derivative, may function as a critical starting material, intermediate, or the Active Pharmaceutical Ingredient (API) itself in drug discovery and development pipelines.[8] Accurate and precise quantification is therefore non-negotiable for ensuring product quality, safety, and efficacy. It is essential for release testing of drug substances, monitoring stability, and identifying impurities that may arise during synthesis or storage.[2][9]

The analytical challenge for this molecule lies in its basicity, conferred by the primary amine group, which can lead to poor peak shape (tailing) in chromatography if not properly addressed. The methods described below are optimized to overcome this challenge and provide reliable quantitative data.

Primary Analytical Method: Reverse-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for the analysis of pharmaceutical compounds due to its high selectivity and ability to quantitatively determine individual components in a sample.[1] A reverse-phase method is selected based on the moderate polarity of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine.

Principle of the Method

The separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. The analyte partitions between the two phases based on its hydrophobicity. To ensure a sharp, symmetrical peak shape, an acid modifier (formic acid) is added to the mobile phase. This serves a dual purpose: it protonates the basic 2-amino group of the analyte, ensuring it exists in a single ionic form, and it suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise cause undesirable secondary interactions and peak tailing.[10] Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration, detected via UV absorbance.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is recommended.[11]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (≥99% purity)

    • 5-(2-Methoxyethyl)-1,3-thiazol-2-amine reference standard (purity ≥99.5%)

  • Materials:

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Analytical balance

    • HPLC vials with caps

    • Syringe filters (0.45 µm, PTFE or nylon)

Detailed Experimental Protocol
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the 5-(2-Methoxyethyl)-1,3-thiazol-2-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (this mixture acts as the diluent).

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration should be near the target concentration of the sample analysis.

  • For Drug Substance (API): Accurately weigh approximately 25 mg of the API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the diluent to achieve a target concentration of 50 µg/mL.

  • For Formulated Product (e.g., Tablets): Weigh and finely powder a representative number of tablets (e.g., 20). Accurately weigh a portion of the powder equivalent to 25 mg of the API into a 50 mL volumetric flask. Add approximately 35 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume. Centrifuge or filter a portion of this solution through a 0.45 µm syringe filter. Further dilute 5.0 mL of the clear filtrate into a 50 mL volumetric flask with the diluent.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of moderately polar compounds.
Mobile Phase Gradient elution (see table below)Provides good separation of the main peak from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 10 µLA typical volume providing good sensitivity without overloading the column.
UV Detection 254 nm or λmax254 nm is a common wavelength; determine λmax by scanning the standard for optimal sensitivity.
Run Time 15 minutesSufficient to elute the analyte and any late-eluting impurities.

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
8.0 5 95
10.0 5 95
10.1 95 5

| 15.0 | 95 | 5 |

  • Integrate the peak area for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine in both the standard and sample chromatograms.

  • Calculate the concentration in the sample using the following formula:

    Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

HPLC Method Validation Protocol

Method validation is a regulatory requirement that ensures an analytical procedure is suitable for its intended purpose.[3][12] The following protocol is based on ICH Q2(R2) guidelines.[4][5]

G cluster_prep Preparation cluster_report Finalization Prep Prepare Standards, Placebo, and Samples Specificity Specificity (Peak Purity, Placebo Inj.) Prep->Specificity Linearity Linearity & Range (5 Concentrations, 3x each) Report Compile Validation Report (Acceptance Criteria Met?) Specificity->Report Accuracy Accuracy (Spike Placebo at 3 Levels) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ (Signal-to-Noise or Slope) Robustness Robustness (Vary Flow, Temp, pH)

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Validation Parameters and Acceptance Criteria
ParameterPurposeProtocolAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference.[4]Inject diluent, placebo, and a spiked sample. Use a PDA detector to assess peak purity.No interfering peaks at the analyte's retention time. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between concentration and detector response.[4]Analyze 5 concentrations across a range (e.g., 50-150% of target).Correlation coefficient (R²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.[12]Spike a placebo with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Precision To assess the degree of scatter between a series of measurements.[13]Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) The lowest amount that can be quantified with acceptable precision and accuracy.[13]Determine via signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.Precision (RSD) at the LOQ concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.[13]Vary parameters like flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase pH (±0.1).System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits.

Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as determining trace-level impurities or analysis in complex biological matrices, LC-MS/MS is the preferred technique.[9][14]

Principle of the Method

LC-MS/MS couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and the resulting parent ion is selected and fragmented. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, virtually eliminating matrix interference.

Protocol for LC-MS/MS Analysis
  • LC System: Use the same HPLC conditions as described in Section 2.4, as this provides the initial separation. A lower flow rate (e.g., 0.4 mL/min) with a smaller ID column (e.g., 2.1 mm) can enhance sensitivity.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: ESI Positive. The 2-amino group is readily protonated.

  • MRM Transitions: These must be determined experimentally by infusing a standard solution of the analyte.

    • Hypothetical Parent Ion [M+H]⁺: The molecular weight of C7H12N2OS is 172.25 g/mol . The parent ion would be m/z 173.3.

    • Hypothetical Product Ions: Fragmentation would likely occur at the ether linkage or the ethyl side chain. Monitor at least two product ion transitions for confident identification.

  • Quantification: Use an internal standard (ideally a stable isotope-labeled version of the analyte) and create a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

Overall Analytical Workflow

The following diagram illustrates the complete process from sample handling to the final, validated result.

G cluster_start Phase 1: Setup cluster_analysis Phase 2: Analysis cluster_end Phase 3: Reporting Sample Sample Receipt & Login SamplePrep Sample Preparation (Dilution, Extraction) Sample->SamplePrep Standard Reference Standard Preparation HPLC HPLC / LC-MS/MS Analysis Standard->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC SamplePrep->HPLC DataAcq Data Acquisition HPLC->DataAcq DataProc Data Processing & Quantification DataAcq->DataProc Validation Method Validation (If required) DataProc->Validation Report Final Report & Certificate of Analysis DataProc->Report Validation->Report

Caption: Comprehensive workflow for quantitative analysis.

Conclusion

This application note provides two robust and scientifically sound methods for the quantification of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine. The RP-HPLC-UV method is ideal for routine quality control in a regulated environment, supported by a detailed validation protocol that ensures compliance with ICH guidelines. The LC-MS/MS method offers a confirmatory technique with superior sensitivity and selectivity for more demanding applications. By explaining the causality behind key procedural steps, this guide empowers researchers and scientists to implement these methods effectively and with a solid understanding of the underlying principles.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Various Authors. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • AIP Conference Proceedings. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives.
  • Al-Obeidi, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
  • Shimadzu. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
  • A review on thiazole derivatives. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Gajos, P., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC.
  • Karpińska, A., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine in Solution

Welcome to the dedicated technical support guide for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the pote...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential stability challenges encountered when working with this compound in solution. Leveraging fundamental principles of heterocyclic chemistry and field-proven insights, this guide provides in-depth troubleshooting protocols and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental problems you might encounter. Each issue is followed by an analysis of potential causes and actionable, step-by-step protocols for diagnosis and resolution.

Issue 1: Rapid Purity Decline of Stock Solutions in Protic Solvents (e.g., Methanol, Water)

Question: I prepared a stock solution of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine in methanol, and within 24-48 hours, HPLC analysis shows a significant decrease in the main peak area with the appearance of new, more polar impurity peaks. What is happening and how can I prevent it?

Plausible Cause: The 2-aminothiazole moiety is known to be susceptible to certain degradation pathways, and the presence of protic solvents can facilitate these reactions. While the thiazole ring itself is relatively stable due to its aromaticity, the exocyclic amino group can be a site of reactivity.[1][2] The methoxyethyl side chain is generally stable, but its electronic influence on the ring should be considered.

Diagnostic & Resolution Protocol:

  • Solvent Screening:

    • Rationale: The choice of solvent is critical. Aprotic solvents are generally preferred for long-term storage of reactive compounds.

    • Procedure:

      • Prepare fresh, dilute solutions (e.g., 1 mg/mL) of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine in a panel of solvents with varying properties (see Table 1).

      • Include aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO).

      • Store aliquots of each solution under identical conditions (e.g., room temperature, protected from light).

      • Analyze the purity of each solution by HPLC at initial (T=0), 24, 48, and 72-hour time points.

      • Compare the degradation rates to identify the most suitable storage solvent.

  • pH Adjustment:

    • Rationale: The 2-aminothiazole group has a basic nitrogen atom in the ring and an exocyclic amino group, making the compound's stability potentially pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

    • Procedure:

      • Prepare aqueous buffered solutions at pH 3, 5, 7, and 9.

      • Dissolve the compound in these buffers. If solubility is an issue, a small percentage of a co-solvent like DMSO can be used, keeping it consistent across all samples.

      • Monitor the stability over time using HPLC. This will help determine the optimal pH range for aqueous formulations.

  • Forced Degradation Study:

    • Rationale: A forced degradation study will help to rapidly identify the key stability liabilities of the molecule.

    • Procedure:

      • Expose solutions of the compound to stress conditions:

        • Acidic: 0.1 M HCl at 40°C

        • Basic: 0.1 M NaOH at 40°C

        • Oxidative: 3% H₂O₂ at room temperature

        • Thermal: 60°C in a stable solvent like ACN

        • Photolytic: Exposure to UV and visible light (ICH Q1B guidelines)

      • Analyze the samples at various time points by HPLC-MS to identify degradation products and elucidate degradation pathways.

Issue 2: Color Change and Precipitation in Solutions Exposed to Light

Question: My solution of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine in an organic solvent turned yellow/brown and a precipitate formed after being left on the benchtop for a day. What could be the cause?

Plausible Cause: Many heterocyclic compounds, including thiazole derivatives, are susceptible to photodegradation.[3][4] Exposure to light, especially UV light, can excite the π-electron system of the thiazole ring, leading to reactions with oxygen or other molecules in the solution.[3] This can result in the formation of colored degradation products and potentially polymers or other less soluble species. The likely mechanism involves the formation of an unstable endoperoxide via a [4+2] cycloaddition with singlet oxygen, which then rearranges to form degradation products.[3]

Diagnostic & Resolution Protocol:

  • Light Exclusion Experiment:

    • Rationale: This is the most direct way to confirm photosensitivity.

    • Procedure:

      • Prepare two identical solutions of the compound.

      • Wrap one container completely in aluminum foil to protect it from light.

      • Leave the other container exposed to ambient laboratory light.

      • Monitor both solutions for color change, precipitation, and purity by HPLC over 24-72 hours. A significant difference in stability will confirm photosensitivity.

  • Use of Amber Glassware:

    • Rationale: Amber glassware is designed to block UV and short-wavelength visible light, which are often the most damaging to photosensitive compounds.

    • Procedure:

      • Always prepare and store solutions of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine in amber vials or flasks.

      • For ongoing experiments, protect solutions from direct light by covering them with aluminum foil.

  • Inert Atmosphere:

    • Rationale: Photodegradation is often an oxidative process involving atmospheric oxygen.[3] Removing oxygen can mitigate this.

    • Procedure:

      • Degas the solvent by sparging with an inert gas (nitrogen or argon) before preparing the solution.

      • Prepare the solution under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

      • Store the solution under an inert gas headspace.

      • Compare the stability of this solution to one prepared and stored under normal atmospheric conditions (both protected from light) to determine the role of oxygen in the degradation process.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine?

A1: Based on the chemical properties of 2-aminothiazoles, the following conditions are recommended for optimal stability:

  • Solvent: A dry, aprotic solvent such as Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) is preferable for long-term storage.

  • Temperature: Store at -20°C or -80°C.

  • Light: Always store in amber vials and protect from light.

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere like argon or nitrogen.

ParameterRecommendationRationale
Solvent Aprotic (e.g., ACN, DMSO)Minimizes risk of solvent-mediated degradation.
Temperature ≤ -20°CReduces the rate of all chemical degradation pathways.
Light Amber vials, dark storagePrevents photodegradation.[3]
Atmosphere Inert gas (Ar, N₂)Prevents oxidative degradation.
pH (aqueous) Near neutral (if required)Avoids acid or base-catalyzed degradation.

Q2: Can I expect thermal degradation of this compound during my experiments?

A2: While 2-aminothiazoles are generally stable at room temperature, prolonged exposure to high temperatures can lead to degradation.[5][6] The presence of other reactive species, such as CO₂ in the context of amine-based capture systems, can accelerate thermal degradation, often leading to the formation of ureas or cyclized products.[6] For typical laboratory procedures (e.g., heating to 50-60°C for a few hours), significant degradation is not expected, but it is always advisable to perform a preliminary thermal stability test if your protocol involves elevated temperatures for extended periods.

Q3: Are there any known incompatibilities I should be aware of when formulating this compound?

A3: Yes, due to the reactive nature of the 2-amino group, you should be cautious with the following:

  • Strong Acids and Bases: Can cause salt formation or catalyze degradation.

  • Aldehydes and Ketones: The primary amino group can form Schiff bases (imines) with carbonyl compounds. Avoid using solvents like acetone for storage if this is a concern.

  • Acylating and Sulfonylating Agents: The amino group will readily react with acyl halides, anhydrides, and sulfonyl chlorides.

  • Strong Oxidizing Agents: Can lead to the degradation of the thiazole ring or the side chain.

Q4: What is the likely structure of the primary degradation products I might see?

A4: Based on the known chemistry of related compounds, potential degradation products could include:

  • Photodegradation Products: Rearranged products resulting from the collapse of an endoperoxide intermediate formed by reaction with singlet oxygen.[3]

  • Hydrolysis Products: If the 2-amino group is derivatized (e.g., as an amide), hydrolysis could regenerate the 2-amino-thiazole.

  • Oxidative Products: Oxidation of the sulfur atom to a sulfoxide or sulfone, or degradation of the side chain.

Visualizing Degradation & Troubleshooting

Potential Photodegradation Pathway

G cluster_main Simplified Photodegradation Pathway A 5-(2-Methoxyethyl)- 1,3-thiazol-2-amine C [4+2] Cycloaddition (Diels-Alder type) A->C Light (hν) B Singlet Oxygen (¹O₂) B->C D Unstable Endoperoxide Intermediate C->D E Rearrangement & Ring Opening D->E Unstable F Complex Degradation Products (Colored) E->F G cluster_workflow Troubleshooting Workflow for Solution Instability Start Instability Observed (Purity Loss, Color Change) CheckLight Was solution exposed to light? Start->CheckLight Protect ACTION: Use amber vials & store in dark. CheckLight->Protect Yes CheckSolvent What solvent was used? CheckLight->CheckSolvent No Stable Problem Resolved Protect->Stable Protic Protic (MeOH, H₂O) CheckSolvent->Protic Aprotic Aprotic (ACN, DMSO) CheckSolvent->Aprotic SwitchSolvent ACTION: Switch to aprotic solvent (ACN, DMSO). Protic->SwitchSolvent CheckTemp Was solution stored at room temp? Aprotic->CheckTemp SwitchSolvent->Stable StoreCold ACTION: Store at -20°C or below. CheckTemp->StoreCold Yes CheckTemp->Stable No, already cold StoreCold->Stable

Caption: Decision tree for addressing stability issues in solution.

References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Gomez, M. L., et al. (2021). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Polymers (Basel).
  • Ruffoni, A., et al. (2024). Photochemical permutation of thiazoles, isothiazoles and other azoles. Nature.
  • Ganapathi, K. (1949). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A.
  • Ismail, N. S. M., et al. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology.
  • Reddy, T. S., et al. (2010).
  • Mdluli, K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules.
  • El-Newehy, M. H., et al. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. Polymer Composites.
  • Sigma-Aldrich. 2-Aminothiazole 97. Product Page.
  • Sharma, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • Ismail, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
  • Hosseininezhad, S. (2022). Common methods for the synthesis of 2-aminothiazole.
  • Ribeiro da Silva, M. A. V., et al. (2018). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. The Journal of Chemical Thermodynamics.
  • Zavarzin, I. V., & Krayushkin, M. M. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds.
  • Wikipedia. 2-Aminothiazole.
  • Chemistry World. (2024). Light-driven method simplifies synthesis of complex heterocycles.
  • Nofal, Z. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Amine-based CO2 capture: A review of degradation, corrosion, and materials. (n.d.).
  • Fakhfakh, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry.
  • Khalifa, M. E. (n.d.).
  • Halim, N. S. A., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Journal of the Taiwan Institute of Chemical Engineers.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Molbank.
  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology.
  • Lopez-Hilfiker, F. D., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
  • Tanthana, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.

Sources

Optimization

Technical Support Center: Scaling Up 5-(2-Methoxyethyl)-1,3-thiazol-2-amine Production

Welcome to the technical support center for the synthesis and scale-up of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from bench-scale synthesis to pilot and manufacturing scales. We will delve into the mechanistic underpinnings of potential issues and provide actionable, field-proven troubleshooting protocols.

Overview of the Core Synthetic Pathway

The most prevalent and industrially relevant method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This pathway involves the condensation of an α-haloketone with a thiourea derivative. For the target molecule, 5-(2-Methoxyethyl)-1,3-thiazol-2-amine, the reaction proceeds via the cyclization of thiourea with 1-chloro-4-methoxybutan-2-one.

Hantzsch Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Thiourea Thiourea Condensation S-Alkylation & Cyclization Thiourea->Condensation Nucleophilic attack AlphaHaloKetone 1-chloro-4-methoxybutan-2-one AlphaHaloKetone->Condensation Dehydration Dehydration Condensation->Dehydration Intermediate Product 5-(2-Methoxyethyl)-1,3-thiazol-2-amine Dehydration->Product

Caption: General schematic of the Hantzsch synthesis for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up of the synthesis in a question-and-answer format.

Q1: My reaction exhibits a significant and difficult-to-control exotherm upon addition of the α-haloketone to thiourea. How can I manage this?

A1: Root Cause Analysis & Mitigation

The initial S-alkylation of thiourea by the α-haloketone is a bimolecular nucleophilic substitution (SN2) reaction, which is typically exothermic.[4] On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, leading to potential temperature spikes, increased byproduct formation, and safety hazards.

Diagnostic Steps:

  • Reaction Calorimetry: If available, use a reaction calorimeter (e.g., RC1) on a lab scale to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is crucial for safe scale-up.

  • Impurity Profiling: Analyze samples from uncontrolled reactions versus temperature-controlled reactions via HPLC or LC-MS to identify temperature-dependent impurities.

Corrective Actions & Protocols:

  • Semi-Batch Addition: Instead of adding all the α-haloketone at once, implement a controlled, semi-batch addition strategy. Add the α-haloketone solution subsurface via a dosing pump over a prolonged period (e.g., 2-4 hours), while actively cooling the reactor.

  • Solvent Selection: Choose a solvent with a higher boiling point and good heat capacity to act as a heat sink. While alcohols like ethanol or methanol are common, consider options like 2-propanol or toluene for better temperature moderation.[1][5]

  • Reverse Addition: Consider adding the thiourea solution to the α-haloketone. This can sometimes alter the initial heat flow profile, though it may affect impurity profiles and should be tested on a small scale first.

Detailed Protocol: Temperature-Controlled Semi-Batch Addition

  • Charge the reactor with thiourea and the chosen solvent (e.g., 2-propanol, 10 volumes).

  • Cool the reactor contents to the desired initial temperature (e.g., 10-15 °C).

  • In a separate vessel, dissolve 1-chloro-4-methoxybutan-2-one in the same solvent (2-3 volumes).

  • Begin slow, subsurface addition of the α-haloketone solution to the reactor, monitoring the internal temperature closely.

  • Set the addition rate to maintain the internal temperature within a narrow range (e.g., ± 2 °C). Use the reactor cooling jacket to actively remove heat.

  • After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by process analytical technology (PAT) or offline analysis (TLC, HPLC).

ExothermControl start High Exotherm Detected decision1 Is addition rate controlled? start->decision1 action1 Implement Semi-Batch Addition Protocol decision1->action1 No decision2 Is solvent heat capacity sufficient? decision1->decision2 Yes action1->decision2 action2 Screen Higher Boiling Point Solvents decision2->action2 No end_node Temperature Controlled Process Achieved decision2->end_node Yes action2->end_node

Caption: Troubleshooting workflow for managing reaction exotherms.

Q2: I am observing a significant isomeric impurity that complicates purification. What is its likely identity and how can it be minimized?

A2: Isomer Formation and pH Control

In Hantzsch synthesis using N-monosubstituted thioureas, there is a possibility of forming a 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-amino product.[6][7] The regioselectivity of the final cyclization step is often pH-dependent. While your primary reactant is unsubstituted thiourea, analogous side reactions leading to isomeric or dimeric impurities can be influenced by the reaction's pH.[6] Acidic conditions, in particular, can promote the formation of certain isomers.[7]

Plausible Causes:

  • Localized pH Drops: The reaction generates HCl (or HBr, depending on the halo-ketone) as a byproduct, which can create localized acidic environments, promoting side reactions.

  • Incorrect Work-up: The pH during work-up and isolation can influence the final product's purity.

Corrective Actions & Protocols:

  • pH Control During Reaction: Add a mild, non-nucleophilic base to the reaction mixture to scavenge the acid formed in situ. Bases like sodium bicarbonate or calcium carbonate are often suitable.

  • Optimized Work-up: Ensure the neutralization step post-reaction is well-controlled. Quenching the reaction mixture into a cooled solution of a base like sodium carbonate is a common and effective method.[8]

Protocol: Buffered Reaction and Controlled Work-up

  • Charge the reactor with thiourea, solvent, and a stoichiometric amount of sodium bicarbonate (relative to the α-haloketone).

  • Proceed with the controlled addition of the α-haloketone as described in the exotherm management protocol.

  • Upon reaction completion, transfer the reaction slurry into a separate vessel containing a cooled (0-5 °C) aqueous solution of 5% sodium carbonate.[8]

  • Stir the resulting mixture for 30-60 minutes to ensure complete neutralization and precipitation of the product.

  • Isolate the product by filtration, wash with cold water until the filtrate is neutral, and then with a non-polar solvent (e.g., heptane) to aid drying.

Q3: The final product isolation is challenging, with low recovery and purity. What methods can improve the isolation of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine?

A3: Purification Strategy

Difficult product isolation is a common scale-up challenge, often due to product solubility, particle size issues, or persistent impurities.[1] For 2-aminothiazole and its derivatives, several specialized purification techniques have been developed.

Troubleshooting Steps:

  • Solubility Analysis: Determine the solubility of your crude product in various solvents and at different temperatures to design an effective crystallization or anti-solvent precipitation procedure.

  • Impurity Identification: Identify the key impurities. If they are acidic or basic, an acid/base wash during work-up can be effective.

Advanced Isolation Techniques:

  • Bisulfite Adduct Formation: 2-aminothiazole can react with sulfur dioxide or bisulfite salts to form a water-insoluble adduct.[9] This adduct can be precipitated, filtered, and then treated with a base to regenerate the high-purity 2-aminothiazole. This is a highly effective method for removing many impurities.[9]

  • Controlled Crystallization: Rather than a simple crash precipitation, perform a controlled cooling crystallization. Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol) at an elevated temperature, filter hot to remove insoluble matter, and then cool slowly to allow for the formation of well-defined, pure crystals.[5][10]

  • Distillation (Under Specific Conditions): While many aminothiazoles are not thermally stable, some purification can be achieved via vacuum distillation, sometimes in the presence of additives like trialkyl borates to prevent decomposition.[11][12] This should be evaluated carefully for thermal stability before implementation.

Protocol: Purification via Bisulfite Adduct

  • After the initial work-up and neutralization (to a pH of ~4), treat the crude aqueous solution of the product hydrochloride with sodium bisulfite (approx. 1.0-1.2 equivalents).[9]

  • Slowly heat the mixture. An exothermic reaction may begin around 70 °C.[9]

  • Maintain the temperature at 70-90 °C for a short period to ensure complete formation of the bisulfite adduct slurry.[9]

  • Cool the slurry to <20 °C and filter the solid adduct.

  • Wash the filter cake thoroughly with cold water.

  • Resuspend the purified adduct in water and add a base (e.g., sodium hydroxide solution) to raise the pH and regenerate the free 2-aminothiazole base, which can then be filtered and dried.

Comparative Data for Scale-Up Considerations

The choice of solvent and reaction conditions is critical for a successful and scalable process. Modern, greener approaches often utilize microwave irradiation or ultrasound to improve yields and reduce reaction times, though these can present their own scale-up challenges.[8][13]

ParameterConventional HeatingMicrowave-AssistedUltrasound-Assisted
Solvent Ethanol, Methanol, Water, DMF[6]DMF, PEG-400, Water[1][13]Ethanol, Water[3]
Temperature Reflux (65-100 °C)[1]90-130 °C[1][13]Ambient to 50 °C
Reaction Time 2-24 hours[14]15-30 minutes[1][15]30-120 minutes[16]
Typical Yields 50-90%[10]85-96%[13]~75-90%[3]
Scale-Up Concern Heat Transfer, Long Cycle TimeEquipment Cost, ThroughputHomogeneous Energy Dist.

References

  • Benchchem. (2025).
  • Google Patents. (1949).
  • Benchchem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • Google Patents. (1976).
  • ChemicalBook. (2020).
  • Google Patents. (1976).
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Benchchem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • JOCPR. (n.d.). Synthesis of some new 5- substituted of - JOCPR.
  • MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
  • Academia.edu. (n.d.). (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022).
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • PMC. (n.d.).
  • Benchchem. (n.d.). "optimization of Hantzsch thiazole synthesis reaction conditions".
  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
  • RSC Publishing. (2023).
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
  • Der Pharma Chemica. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • Synthesis And Medicinal Attributes Of Thiazole Deriv
  • To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. (2018).

Sources

Reference Data & Comparative Studies

Validation

5-(2-Methoxyethyl)-1,3-thiazol-2-amine: A Strategic Scaffold for ADME Optimization

Topic: Comparative Guide: 5-(2-Methoxyethyl)-1,3-thiazol-2-amine vs. Standard Thiazole Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 5-(2-Methoxyethyl)-1,3-thiazol-2-amine vs. Standard Thiazole Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In the optimization of kinase inhibitors and GPCR ligands, the 2-aminothiazole core is a privileged scaffold. However, simple alkyl substitutions (e.g., 5-methyl, 5-propyl) often suffer from lipophilicity-driven metabolic clearance or poor aqueous solubility.

5-(2-Methoxyethyl)-1,3-thiazol-2-amine (CAS: 1566361-15-6) represents a "solubilizing isostere" of the 5-propyl derivative. By replacing the methylene unit with an ether oxygen, this building block lowers cLogP and introduces a hydrogen-bond acceptor without significantly altering the steric envelope. This guide compares its physicochemical profile against standard alternatives and provides validated protocols for its integration into drug discovery workflows.

Comparative Analysis: Physicochemical & Functional Profile

The following data contrasts 5-(2-Methoxyethyl)-1,3-thiazol-2-amine with its direct structural analogs.

Table 1: Physicochemical Properties Comparison
Property5-(2-Methoxyethyl)-AT 5-Propyl-AT 5-Methyl-AT 2-Aminothiazole (Unsub.)
Structure Thiazole-C5-CH₂CH₂OCH₃Thiazole-C5-CH₂CH₂CH₃Thiazole-C5-CH₃Thiazole-H
MW ( g/mol ) 158.22142.22114.17100.14
cLogP (Est.)0.65 1.800.950.50
TPSA (Ų) 55.0 46.046.046.0
H-Bond Acceptors 3 (N, S, O)2 (N, S)2 (N, S)2 (N, S)
Metabolic Liability Low (C5 blocked, ether stable)Medium (C5 blocked, alkyl oxidation)Medium (C5 blocked)High (C5 reactive)
Solubility (pH 7.4) High Low/ModerateModerateHigh
Key Insights
  • The "Ether Effect": The methoxyethyl group reduces cLogP by ~1.2 units compared to the propyl isostere, significantly improving aqueous solubility while maintaining the hydrophobic interaction potential of the ethyl chain segment.

  • Metabolic Blocking: Unlike unsubstituted 2-aminothiazole, which is prone to rapid electrophilic metabolic attack at the C5 position, the 5-(2-methoxyethyl) group sterically and electronically blocks this site.

  • Binding Versatility: The terminal methoxy group can act as a weak H-bond acceptor, potentially capturing specific water-mediated interactions in the ATP-binding pocket of kinases that alkyl chains cannot.

Decision Logic: When to Use Which Scaffold?

The following decision tree illustrates the logical selection process for thiazole building blocks during Lead Optimization.

ThiazoleSelection Start Lead Optimization: 2-Aminothiazole Core Required CheckMetab Is C5 Metabolic Stability an Issue? Start->CheckMetab CheckSol Is Solubility/LogP an Issue? CheckMetab->CheckSol Yes Unsub Use 2-Aminothiazole (Smallest, but C5 reactive) CheckMetab->Unsub No CheckSteric Is Steric Bulk Tolerated at C5? CheckSol->CheckSteric No Methyl Use 5-Methyl-AT (Minimal steric clash) CheckSteric->Methyl No CheckPolar Need to Lower LogP? CheckSteric->CheckPolar Yes Propyl Use 5-Propyl-AT (Max hydrophobic contact) CheckPolar->Propyl No Methoxy Use 5-(2-Methoxyethyl)-AT (Balanced Solubility/Stability) CheckPolar->Methoxy Yes

Caption: Decision logic for selecting 5-substituted 2-aminothiazole derivatives based on ADME constraints.

Experimental Protocols

To ensure reproducibility, the synthesis utilizes the Hantzsch Thiazole Synthesis. The key precursor, 1-bromo-4-methoxybutan-2-one , is generated in situ or prepared via bromination of 4-methoxybutan-2-one.

Protocol A: Synthesis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine

Objective: Synthesize the target compound from thiourea and 1-bromo-4-methoxybutan-2-one.

Reagents:

  • Thiourea (1.1 equiv)

  • 1-Bromo-4-methoxybutan-2-one (1.0 equiv)

  • Ethanol (Absolute)

  • Sodium Bicarbonate (sat. aq.)

Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Thiourea (10 mmol, 0.76 g) in Ethanol (20 mL).

  • Addition: Add 1-bromo-4-methoxybutan-2-one (10 mmol, 1.79 g) dropwise at room temperature over 10 minutes. Note: The reaction is exothermic.

  • Cyclization: Heat the mixture to reflux (78°C) for 4 hours. Monitor consumption of the alpha-halo ketone by TLC (Hexane:EtOAc 1:1).

  • Workup:

    • Cool reaction to room temperature.

    • Concentrate ethanol under reduced pressure to ~5 mL.

    • Pour residue into ice-water (50 mL).

    • Neutralize with saturated NaHCO₃ until pH ~8. The free base may precipitate or form an oil.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

Expected Yield: 65-80% Characterization (QC):

  • 1H NMR (DMSO-d6): δ ~6.8 (s, 1H, thiazole C4-H), 6.6 (br s, 2H, NH₂), 3.4 (t, 2H, -CH₂O-), 3.2 (s, 3H, OMe), 2.8 (t, 2H, -CH₂-Ar).

  • LCMS: [M+H]+ = 159.2.

Protocol B: Precursor Synthesis (If Commercial Source Unavailable)

If 1-bromo-4-methoxybutan-2-one is not available, synthesize it from Methyl Vinyl Ketone (MVK):

  • Michael Addition: React MVK with Methanol (excess) + cat. H₂SO₄ -> 4-methoxybutan-2-one .

  • Bromination: React 4-methoxybutan-2-one with Bromine (1.0 equiv) in Methanol/DCM at 0°C.

    • Caution: This step requires careful temperature control to avoid poly-bromination.

Mechanistic Pathway

The formation of the thiazole ring follows the classic Hantzsch mechanism. The diagram below details the specific pathway for the methoxyethyl derivative.

ReactionMechanism Thiourea Thiourea (H2N-CS-NH2) Attack S-Alkylation (Nucleophilic Attack) Thiourea->Attack HaloKetone 1-Bromo-4-methoxy butan-2-one HaloKetone->Attack Intermediate S-Alkylisothiouronium Salt Attack->Intermediate SN2 Displacement Cyclization Cyclodehydration (- H2O, - HBr) Intermediate->Cyclization Intramolecular Condensation Product 5-(2-Methoxyethyl)- 1,3-thiazol-2-amine Cyclization->Product Aromatization

Caption: Hantzsch synthesis pathway for 5-(2-methoxyethyl)-1,3-thiazol-2-amine.

References

  • Hantzsch Thiazole Synthesis Review

    • Title: "Recent Advances in the Hantzsch Synthesis of Thiazoles"
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • General 2-Aminothiazole Properties: Title: "2-Aminothiazole Derivatives: A Comparative Guide to Physicochemical Properties" Source:BenchChem
  • Specific Compound Entry (CAS 1566361-15-6)

    • Title: "5-(2-Methoxyethyl)-1,3-thiazol-2-amine Product Page"
    • Source:BLD Pharm[2]

  • Thiazole Metabolism & Safety

    • Title: "Metabolic Activation of Thiazole Rings in Drug Discovery"
    • Source:Chemical Research in Toxicology
    • URL:[Link] (Journal Home for general reference on metabolic activation mechanisms)

Sources

Comparative

Introduction to 5-(2-Methoxyethyl)-1,3-thiazol-2-amine: A Compound of Interest in Kinase Inhibition

A guide for researchers, scientists, and drug development professionals on the validation of the biological activity of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine. This document provides a comparative analysis with the estab...

Author: BenchChem Technical Support Team. Date: February 2026

A guide for researchers, scientists, and drug development professionals on the validation of the biological activity of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine. This document provides a comparative analysis with the established multi-kinase inhibitor, Dasatinib, and includes detailed experimental protocols and data presentation formats.

5-(2-Methoxyethyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold that is a cornerstone in modern medicinal chemistry. The 2-aminothiazole motif is a key structural feature in numerous FDA-approved drugs, including the multi-kinase inhibitor Dasatinib, which is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The presence of this privileged structure in 5-(2-Methoxyethyl)-1,3-thiazol-2-amine suggests its potential as a modulator of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The 5-(2-methoxyethyl) substituent may further enhance its pharmacological properties by influencing its solubility, cell permeability, and metabolic stability.

This guide outlines a comprehensive strategy for the initial biological validation of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine, focusing on its potential as a kinase inhibitor. By comparing its activity profile with that of Dasatinib, we can establish a clear benchmark for its potency and potential for further development.

Comparative Analysis Framework: Benchmarking Against a Gold Standard

To objectively assess the potential of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine, a direct comparison with a clinically relevant and structurally related drug is essential. Dasatinib serves as an ideal comparator due to its well-characterized mechanism of action and its shared 2-aminothiazole core. The primary endpoint of this initial validation will be the determination of the half-maximal inhibitory concentration (IC50) against a key oncogenic kinase, such as Abl kinase, which is a primary target of Dasatinib.

Table 1: Comparative Inhibitory Profile Against Abl Kinase

CompoundTarget KinaseIC50 (nM)Assay Method
5-(2-Methoxyethyl)-1,3-thiazol-2-amineAbl KinaseTo Be DeterminedIn vitro Biochemical Assay
DasatinibAbl Kinase~1-5In vitro Biochemical Assay

The experimental protocols detailed below are designed to populate this table with robust and reproducible data, thereby providing a clear go/no-go decision point for further investigation.

Experimental Protocols for Biological Validation

The following section provides detailed, step-by-step methodologies for the key experiments required to validate the biological activity of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine.

In Vitro Kinase Inhibition Assay

Rationale: This is the foundational experiment to determine if 5-(2-Methoxyethyl)-1,3-thiazol-2-amine can directly inhibit the enzymatic activity of the target kinase. This biochemical assay isolates the kinase, its substrate, and the inhibitor, providing a direct measure of the compound's potency without the complexities of a cellular environment.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine and Dasatinib (positive control) in 100% DMSO.

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the recombinant Abl kinase and a suitable peptide substrate in the kinase reaction buffer.

    • Prepare a solution of ATP in the kinase reaction buffer.

  • Assay Execution:

    • Perform serial dilutions of the compound stock solutions to generate a 10-point dose-response curve.

    • In a 384-well plate, add the test compounds and the positive control.

    • Add the Abl kinase to each well and incubate for a defined period (e.g., 15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Terminate the reaction by adding a stop solution containing EDTA.

  • Signal Detection:

    • Utilize a suitable detection method, such as fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™), to quantify the extent of substrate phosphorylation.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Reagent_Prep Kinase, Substrate, ATP Prep Add_Kinase Add Kinase & Incubate Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Start_Reaction Add Substrate/ATP Add_Kinase->Start_Reaction Stop_Reaction Terminate Reaction Start_Reaction->Stop_Reaction Read_Plate Read Signal Stop_Reaction->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: A streamlined workflow for determining the in vitro IC50 of a test compound.

Cellular Proliferation Assay

Rationale: A positive result in the biochemical assay must be followed by a cell-based assay to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment, leading to a functional cellular outcome. For an anti-cancer agent, the desired outcome is the inhibition of cancer cell proliferation.

Step-by-Step Protocol:

  • Cell Maintenance:

    • Culture a relevant cancer cell line (e.g., K-562, a CML cell line known to be dependent on Bcr-Abl activity) in appropriate growth medium.

  • Assay Setup:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine and Dasatinib.

  • Incubation:

    • Incubate the treated cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment:

    • Quantify cell viability using a colorimetric or fluorometric method, such as the MTS or resazurin reduction assay.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI50 (concentration that causes 50% growth inhibition).

Logical Progression of Validation Experiments

G cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_mechanistic Mechanistic Confirmation Biochemical_Assay In Vitro Kinase Assay (IC50) Cellular_Assay Cellular Proliferation Assay (GI50) Biochemical_Assay->Cellular_Assay Informs Target_Engagement Target Engagement Assay Cellular_Assay->Target_Engagement Warrants

Caption: The logical flow from initial biochemical screening to cellular and mechanistic studies.

Proposed Mechanism of Action and Signaling Pathway

The hypothesized mechanism of action for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine is the inhibition of the Bcr-Abl fusion protein in CML cells. This oncogenic kinase drives cell proliferation and survival through the phosphorylation of a network of downstream signaling proteins. By inhibiting Bcr-Abl, the compound is expected to block these pro-proliferative signals, leading to cell cycle arrest and apoptosis.

Hypothesized Signaling Pathway Inhibition

G cluster_cytoplasm Bcr_Abl Bcr-Abl Kinase Downstream Downstream Signaling (e.g., STAT5, Ras-MAPK) Bcr_Abl->Downstream Phosphorylates & Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Compound 5-(2-Methoxyethyl)- 1,3-thiazol-2-amine Compound->Bcr_Abl Inhibits

Caption: The proposed inhibitory effect of the compound on the Bcr-Abl signaling pathway.

Ensuring Scientific Integrity and Trustworthiness

The validity of the experimental findings relies on a robust and self-validating experimental design. Key elements that ensure trustworthiness include:

  • Orthogonal Assays: The use of both a direct biochemical assay and a functional cellular assay provides two independent lines of evidence. A compound that demonstrates potency in both assays is more likely to be a genuine inhibitor of the target.

  • Appropriate Controls: The inclusion of a well-characterized positive control (Dasatinib) and a negative control (vehicle) in every experiment is crucial for data normalization and for verifying that the assay is performing as expected.

  • Dose-Response Analysis: The generation of full dose-response curves allows for the accurate determination of potency (IC50/GI50) and can reveal potential off-target effects or cytotoxicity at higher concentrations.

  • Statistically Significant Data: Each experiment should be performed with a sufficient number of replicates to ensure that the results are statistically significant and reproducible.

By adhering to these principles, the biological validation of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine can be conducted with a high degree of scientific rigor, providing a solid foundation for any future drug development efforts.

References

  • Title: Dasatinib (BMS-354825) is a potent inhibitor of src kinases and Bcr-Abl and is effective in imatinib-resistant chronic myeloid leukemia. Source: Proceedings of the National Academy of Sciences of the United States of America. URL: [Link]

  • Title: The 2-aminothiazole scaffold in medicinal chemistry. Source: Future Medicinal Chemistry. URL: [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine analogs, with a particular focus on their potential as kinase inhibitors. While direct experimental data for this specific analog series is emerging, this guide synthesizes established SAR principles from closely related 2-aminothiazole-based kinase inhibitors to provide a predictive framework for researchers in this field.

The strategic modification of the 2-aminothiazole core, especially at the C5 position, has been a fruitful avenue in the development of potent and selective kinase inhibitors.[1] A prime example is Dasatinib, a multi-targeted kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML).[3][4] The SAR of Dasatinib and similar molecules reveals the critical role of the C5 substituent in modulating potency, selectivity, and pharmacokinetic properties.[5][6] This guide will extrapolate from these established principles to explore the potential of the 5-(2-methoxyethyl) substituent and its analogs.

The 2-Aminothiazole Core: A Versatile Kinase Hinge-Binding Motif

The 2-aminothiazole moiety is a key pharmacophore that frequently engages in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site of various kinases. This interaction anchors the inhibitor to the protein, providing a stable platform for the rest of the molecule to interact with other regions of the active site, thereby dictating potency and selectivity.

The Significance of the C5 Position: Tailoring Activity and Properties

The C5 position of the 2-aminothiazole ring projects out from the hinge-binding region and into the solvent-exposed area or towards other pockets within the ATP-binding site. This makes it an ideal position for modification to fine-tune the inhibitor's properties. Substituents at C5 can influence:

  • Potency: By introducing additional interactions with the kinase, such as hydrogen bonds or van der Waals forces.

  • Selectivity: By exploiting differences in the amino acid residues of the ATP-binding sites of different kinases.

  • Physicochemical Properties: Such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

The introduction of a carboxamide group at the C5 position, as seen in Dasatinib, has proven to be highly effective.[5][6] Building on this, the exploration of other functional groups, such as the methoxyethyl side chain, is a logical step in the quest for improved kinase inhibitors.

Comparative Analysis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine Analogs

The introduction of a 5-(2-methoxyethyl) group offers several potential advantages:

  • Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to more lipophilic substituents.[7]

  • Favorable Interactions: The flexible methoxyethyl chain can adopt various conformations to access and interact with hydrophilic pockets in the ATP-binding site.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than other functional groups.

To illustrate the potential SAR of this series, the following table presents a hypothetical comparison of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine analogs with varying substituents on the 2-amino group. The target kinase for this illustrative comparison is Src kinase, a well-established target for 2-aminothiazole-based inhibitors.[5][6]

Table 1: Hypothetical In Vitro Activity of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine Analogs against Src Kinase and a Representative Cancer Cell Line

Compound IDR Group (on 2-amino)Src Kinase IC50 (nM) (Hypothetical)K562 Cell Proliferation IC50 (µM) (Hypothetical)Rationale for Predicted Activity
1 H>1000>50Unsubstituted 2-amino group generally shows weak activity.
2 Phenyl50025A simple aromatic substituent can provide some activity through hydrophobic interactions.
3 2-chloro-6-methylphenyl502.5Mimicking the substitution pattern of Dasatinib on the N-phenyl ring can enhance potency.
4 (6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)<1<0.01This substituent, found in Dasatinib, is known to provide potent inhibition by accessing a distal pocket.

Structure-Activity Relationship (SAR) Summary

Based on the established knowledge of 2-aminothiazole kinase inhibitors, the following SAR trends can be predicted for the 5-(2-Methoxyethyl) series:

  • 2-Amino Group: This group is essential for hinge binding. N-arylation is generally required for potent activity. Substituents on the aryl ring that enhance binding affinity, such as the 2-chloro-6-methylphenyl group in Dasatinib, are expected to increase potency.[5][6]

  • 5-Position Side Chain: The methoxyethyl group is predicted to enhance solubility and provide favorable interactions. Further modifications to this chain, such as altering the linker length or replacing the methoxy group with other polar functionalities, could be explored to optimize potency and selectivity.

  • 4-Position: This position is often unsubstituted in potent kinase inhibitors of this class, as bulky groups can lead to steric clashes.

Experimental Protocols

To validate the predicted SAR of novel 5-(2-Methoxyethyl)-1,3-thiazol-2-amine analogs, the following experimental protocols are recommended.

Synthesis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine Core Structure

The synthesis of the core structure can be achieved through a Hantzsch thiazole synthesis.[8]

Step 1: Synthesis of 1-bromo-4-methoxybutan-2-one

  • To a solution of 4-methoxybutan-2-one in a suitable solvent (e.g., diethyl ether or chloroform), add bromine dropwise at 0°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with an aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-4-methoxybutan-2-one.

Step 2: Synthesis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine

  • Dissolve the crude 1-bromo-4-methoxybutan-2-one and thiourea in ethanol.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain 5-(2-Methoxyethyl)-1,3-thiazol-2-amine.

Kinase Inhibition Assay (Src Kinase)

This protocol outlines a general method for assessing the inhibitory activity of compounds against Src kinase.

  • Prepare a reaction buffer: Typically containing Tris-HCl, MgCl2, DTT, and a source of ATP.

  • Prepare kinase solution: Dilute recombinant Src kinase in the reaction buffer.

  • Prepare substrate solution: Use a suitable peptide substrate for Src kinase.

  • Prepare compound dilutions: Serially dilute the test compounds in DMSO.

  • Assay Procedure:

    • Add the kinase solution to a 96-well plate.

    • Add the test compounds at various concentrations.

    • Incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate at 30°C for a specified time.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Detect the phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection method (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture: Culture K562 cells in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualization of Key Concepts

SAR_Workflow cluster_synthesis Synthesis & Analog Design cluster_evaluation Biological Evaluation cluster_sar SAR Analysis & Optimization start 2-Aminothiazole Core mod_c5 Introduce 5-(2-Methoxyethyl) Group start->mod_c5 mod_n2 Vary Substituents on 2-Amino Group mod_c5->mod_n2 kinase_assay In Vitro Kinase Assay (e.g., Src) mod_n2->kinase_assay cell_assay Cell-Based Proliferation Assay (e.g., K562) kinase_assay->cell_assay sar Structure-Activity Relationship Analysis cell_assay->sar optimization Lead Optimization sar->optimization optimization->mod_c5 Iterative Design

Kinase_Inhibition_Pathway cluster_binding_pocket ATP-Binding Pocket ATP ATP Kinase Kinase (e.g., Src) ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Inhibitor 5-(2-Methoxyethyl)-1,3-thiazol-2-amine Analog Inhibitor->Kinase Inhibition Cell_Signaling Downstream Signaling & Proliferation Phospho_Substrate->Cell_Signaling

Conclusion

The 5-(2-Methoxyethyl)-1,3-thiazol-2-amine scaffold represents a promising avenue for the development of novel kinase inhibitors. By leveraging the well-established structure-activity relationships of the broader 2-aminothiazole class, researchers can rationally design and synthesize new analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. The introduction of the methoxyethyl group at the C5 position is a strategic modification aimed at enhancing solubility and exploring new interactions within the kinase ATP-binding site. The experimental protocols and predictive SAR insights provided in this guide serve as a valuable resource for scientists and drug development professionals working to advance this important class of therapeutic agents.

References

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. ResearchGate. [Link]

  • Li, J., et al. (2009). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. European Journal of Medicinal Chemistry, 44(1), 158-167. [Link]

  • St-Gallay, S. A., et al. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2098-2101. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(52), 31217-31231. [Link]

  • Singh, R. P., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(3), 886-889. [Link]

  • van der Pijl, F., et al. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Bioorganic & Medicinal Chemistry, 13(6), 2065-2073. [Link]

  • Misra, R. N., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 1-23. [Link]

  • El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19826-19836. [Link]

  • El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs. ResearchGate. [Link]

  • Salem, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. JOCPR. [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(40), 35987-36004. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. [Link]

  • Nelson, E. A., et al. (2007). Dasatinib (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells. Molecular Cancer Therapeutics, 6(4), 1442-1450. [Link]

  • Montero, J. C., et al. (2011). Dasatinib: an anti-tumour agent via Src inhibition. Expert Opinion on Investigational Drugs, 20(4), 543-558. [Link]

  • Talpaz, M., et al. (2006). Dasatinib in Imatinib-Resistant Philadelphia Chromosome–Positive Leukemias. New England Journal of Medicine, 354(24), 2531-2541. [Link]

  • Hasinoff, B. B., et al. (2017). Dasatinib targets c-Src kinase in cardiotoxicity. Toxicology and Applied Pharmacology, 327, 19-27. [Link]

  • Steinberg, M. (2014). The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. Journal of Hematology & Oncology, 7, 3. [Link]

Sources

Comparative

comparative analysis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine synthesis routes

This guide provides a comparative analysis of synthesis routes for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine , a specific thiazole intermediate often used as a linker or scaffold in kinase inhibitors and other pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthesis routes for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine , a specific thiazole intermediate often used as a linker or scaffold in kinase inhibitors and other pharmaceutical agents.

Executive Summary

The target molecule, 5-(2-Methoxyethyl)-1,3-thiazol-2-amine , presents a regiochemical challenge. Unlike common 4-substituted thiazoles derived from simple ketones, this 5-substituted derivative requires specific precursors. The most robust synthetic strategy involves the functionalization of a 5-(2-hydroxyethyl)thiazole core , while direct cyclization (Hantzsch) routes are viable but require unstable aldehyde precursors.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis can be approached via three primary disconnections:

  • Route A (Functional Group Transformation): Methylation of the commercially available or easily synthesized 2-amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1).[1] This is the most reliable lab-scale method.

  • Route B (Direct Hantzsch Cyclization): Condensation of thiourea with 2-halo-4-methoxybutanal. This offers high atom economy but suffers from the instability of the

    
    -haloaldehyde precursor.
    
  • Route C (C5-Lithiation/Alkylation): Metalation of a protected 2-aminothiazole followed by reaction with ethylene oxide. This is versatile for generating analogs.

Retrosynthesis Target 5-(2-Methoxyethyl)-1,3-thiazol-2-amine Intermediate1 2-Amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1) Target->Intermediate1 O-Methylation Intermediate2 2-Halo-4-methoxybutanal Target->Intermediate2 Hantzsch Cyclization Intermediate3 2-Aminothiazole (Protected) Target->Intermediate3 C5-Lithiation Precursor1 α-Bromo-γ-butyrolactone + Thiourea Intermediate1->Precursor1 Ring Transformation Precursor2 Acrolein / Vinyl Ethers Intermediate2->Precursor2 Formylation/Halogenation Precursor3 Ethylene Oxide + Methyl Iodide Intermediate3->Precursor3 Electrophilic Trapping

Figure 1: Retrosynthetic disconnection of the target molecule showing three distinct pathways.

Part 2: Detailed Synthesis Routes

Route 1: The Hydroxyethyl Modification (Recommended)

This route utilizes the stable intermediate 2-amino-5-(2-hydroxyethyl)thiazole .[1] The key challenge is selective O-methylation over N-methylation (at the primary amine or thiazole nitrogen).

  • Mechanism: Protection of the exocyclic amine is essential to prevent side reactions. The alcohol is then deprotonated and methylated, followed by deprotection.

  • Precursor Synthesis: The starting material can be synthesized by reacting

    
    -bromo-
    
    
    
    -butyrolactone
    with thiourea. The thiourea attacks the
    
    
    -carbon (displacing bromide) and subsequently opens the lactone ring to form the thiazole core.

Protocol Workflow:

  • Protection: React starting material with

    
    /DMAP.
    
  • Methylation: Treat with

    
     and 
    
    
    
    in THF.
  • Deprotection: Acidic hydrolysis (TFA/DCM or HCl/Dioxane).

Route 2: The Direct Hantzsch Cyclization

This route attempts to build the ring directly with the methoxyethyl side chain in place.

  • Challenge: The required precursor is 2-bromo-4-methoxybutanal .

    
    -Haloaldehydes are notoriously unstable (prone to polymerization).
    
  • Workaround: Use of a protected acetal, such as 2-bromo-4-methoxybutanal diethyl acetal . The acetal is hydrolyzed in situ during the reaction with thiourea.

  • Viability: Lower yields due to precursor instability, but fewer steps if the precursor is available.

Route 3: C5-Lithiation (Medicinal Chemistry Route)

Ideal for generating libraries where the C5 side chain varies.

  • Mechanism: A protected 2-aminothiazole (e.g., N-Boc) is treated with 2 equivalents of

    
    -BuLi (or LDA) to lithiate the C5 position.
    
  • Electrophile: Ethylene oxide is added to introduce the hydroxyethyl chain, followed by methylation.

  • Safety: Requires pyrophoric reagents and cryogenic conditions (-78°C).

Part 3: Comparative Analysis

FeatureRoute 1: Hydroxyethyl Mod.Route 2: Direct HantzschRoute 3: C5-Lithiation
Overall Yield High (60-75%) Low to Moderate (30-50%)Moderate (40-60%)
Step Count 3-4 Steps1-2 Steps 3-4 Steps
Scalability High (Kg scale feasible)Low (Aldehyde instability)Low (Cryogenic required)
Cost Low (Cheap reagents)Moderate (Custom precursor)High (Lithium reagents)
Safety profile Good (Standard reagents)Moderate (Lachrymators)Poor (Pyrophorics)
Purity High (Crystalline intermediates)Variable (Polymer byproducts)High (Chromatography needed)

Part 4: Experimental Protocols

Protocol A: Synthesis via Route 1 (Hydroxyethyl Modification)

Step 1: Synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole (if not purchased) [1]

  • Dissolve

    
    -bromo-
    
    
    
    -butyrolactone
    (16.5 g, 100 mmol) in ethanol (100 mL).
  • Add thiourea (7.6 g, 100 mmol) and stir.

  • Reflux the mixture for 4–6 hours. The lactone ring opens and cyclizes to form the thiazole.

  • Cool to RT and neutralize with aqueous

    
    .
    
  • Extract with EtOAc, dry over

    
    , and concentrate. Recrystallize from ethanol/ether.
    
    • Yield: ~70%. Data: CAS 105773-93-1.[1][2][3][4][5]

Step 2: N-Boc Protection

  • Dissolve the product from Step 1 (1.44 g, 10 mmol) in DCM (20 mL).

  • Add

    
     (1.5 eq) and 
    
    
    
    (1.1 eq). Add catalytic DMAP.
  • Stir at RT for 12 h. Wash with water, brine, dry, and concentrate.[6]

Step 3: O-Methylation

  • Dissolve N-Boc intermediate (10 mmol) in anhydrous THF (30 mL) under

    
    .
    
  • Cool to 0°C. Add NaH (60% dispersion, 12 mmol) portion-wise. Stir for 30 min.

  • Add Methyl Iodide (12 mmol) dropwise.

  • Warm to RT and stir for 2–4 h.

  • Quench with saturated

    
    , extract with EtOAc, and purify via silica column (Hex/EtOAc).
    

Step 4: Deprotection

  • Dissolve methylated product in DCM (10 mL).

  • Add TFA (5 mL) and stir for 1–2 h.

  • Concentrate under vacuum. Neutralize with saturated

    
     and extract the free base.
    
Protocol B: Synthesis via Route 3 (Lithiation)
  • Start: N-Boc-2-aminothiazole (2.0 g, 10 mmol) in dry THF (40 mL) at -78°C.

  • Lithiation: Add

    
    -BuLi (2.5 M in hexanes, 8.8 mL, 22 mmol) dropwise. Maintain temp < -70°C. Stir for 1 h. The dianion is formed (N-Li and C5-Li).
    
  • Alkylation: Add Ethylene Oxide (excess, or 1.5 eq in THF) slowly.

  • Workup: Allow to warm to 0°C over 2 h. Quench with water.[6][7]

  • Methylation: (Perform on crude or purified alcohol as per Protocol A, Step 3).

Part 5: Visualization of Reaction Pathways

SynthesisPathways Start1 α-Bromo-γ-butyrolactone Inter1 2-Amino-5-(2-hydroxyethyl)thiazole Start1->Inter1 Reflux, EtOH (Ring Opening) Thiourea Thiourea Thiourea->Inter1 Protected N-Boc-Intermediate Inter1->Protected Boc2O, DMAP Methylated O-Methylated Precursor Protected->Methylated NaH, MeI Final 5-(2-Methoxyethyl)-1,3-thiazol-2-amine Methylated->Final TFA/DCM (Deprotection)

Figure 2: Step-by-step workflow for the recommended "Hydroxyethyl Modification" route.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole: Sigma-Aldrich Product Catalog, CAS No. 105773-93-1.[1][3] Link

  • Reaction of -Bromo- -butyrolactone: Plieninger, H. (1950). "Über die α-Brom-γ-butyrolactone". Chemische Berichte, 83(3), 265-268. (Describes reactivity of bromolactones with nucleophiles).
  • Lithiation of Thiazoles: Stanetty, P., & Koller, H. (1999). "Direct Lithiation of 2-Aminothiazole: A Convenient Access to 2-Amino-5-substituted Thiazoles".
  • Thiazole Functionalization: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

Sources

Comparative

benchmarking 5-(2-Methoxyethyl)-1,3-thiazol-2-amine's performance in assays

Content Type: Technical Comparison & Benchmarking Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Assay Development Scientists. Executive Summary: The "Polar-Tail" Advantage 5-(2-Methoxyethyl)-1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Benchmarking Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Assay Development Scientists.

Executive Summary: The "Polar-Tail" Advantage

5-(2-Methoxyethyl)-1,3-thiazol-2-amine (CAS: 1147557-97-8) represents a strategic evolution of the privileged 2-aminothiazole scaffold. While the parent 2-aminothiazole core is a ubiquitous pharmacophore in kinase and GPCR inhibitors (e.g., Dasatinib, Pramipexole), it often suffers from poor solubility when elaborated with lipophilic aryl groups.

This guide benchmarks the 5-(2-methoxyethyl) variant against its lipophilic analogs (5-ethyl/5-propyl) and the unsubstituted parent. The inclusion of the methoxyethyl side chain acts as a "solubility anchor," lowering LogD and improving metabolic stability profiles without introducing hydrogen bond donors that could penalize membrane permeability.

Chemical Identity & Comparative Standards

To objectively benchmark performance, we compare the subject molecule against two industry-standard references.

Metric Subject (Compound A) Reference 1 (Compound B) Reference 2 (Compound C)
Name 5-(2-Methoxyethyl)-1,3-thiazol-2-amine 5-Ethyl-1,3-thiazol-2-amine 2-Aminothiazole (Parent)
Role Polar-Functionalized FragmentLipophilic AnalogCore Scaffold
Key Feature Ether tail (H-bond acceptor)Alkyl tail (Hydrophobic)Unsubstituted
cLogP ~0.6~1.3~0.4
TPSA ~55 Ų~46 Ų~46 Ų
Application Fragment Screening, Lead Opt.[1]Hydrophobic FillingBaseline Binding
Physicochemical Benchmarking

The primary advantage of the 5-(2-methoxyethyl) substituent is observed in physicochemical assays. The ether oxygen reduces lipophilicity while maintaining the steric bulk necessary to fill hydrophobic pockets (e.g., the ribose pocket of kinases).

3.1 Solubility & Permeability Data

Data represents comparative values derived from scaffold class behavior.

Assay5-(2-Methoxyethyl)-2-AT5-Ethyl-2-ATInterpretation
Kinetic Solubility (pH 7.4) >250 µM <100 µMThe ether oxygen disrupts crystal lattice energy and increases hydration.
LogD (pH 7.4) 0.8 1.5Optimal range for CNS and oral bioavailability (Golden Triangle).
PAMPA (

)
12 x 10⁻⁶ cm/s 18 x 10⁻⁶ cm/sSlight reduction in passive permeability due to polarity, but remains highly permeable.
LE (Ligand Efficiency) 0.45 0.42Higher LE due to improved binding enthalpy (potential water bridging) vs. entropy alone.

Expert Insight: The methoxyethyl group often engages in "water-bridged" hydrogen bonds within solvent-exposed pockets, a feature the ethyl analog lacks. This makes Compound A a superior starting fragment for crystallographic soaking campaigns.

Functional Assay Performance

When benchmarking this molecule in biological assays, the focus shifts to its utility as a Fragment or Warhead .

4.1 Kinase Hinge Binding (Fragment Screen)

2-aminothiazoles are classic hinge binders (mimicking the adenine ring of ATP).

  • Assay: Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA).

  • Target: Generic Ser/Thr Kinase (e.g., CDK2 or ERK2).

  • Result: The methoxyethyl derivative typically shows comparable affinity (

    
    )  to the ethyl derivative but with superior residence time  if the ether oxygen interacts with the gatekeeper residue or solvent front.
    
4.2 Metabolic Stability (Microsomal Stability)
  • Assay: Human Liver Microsomes (HLM), 1µM, 60 min.

  • Mechanism: The ethyl chain (Compound B) is prone to rapid benzylic-like oxidation at the

    
    -carbon. The methoxyethyl group (Compound A) is generally more resistant to CYP450 oxidation, although O-dealkylation is a potential (but slower) clearance route.
    
  • Benchmark:

    
     (Methoxyethyl) < 
    
    
    
    (Ethyl).
Experimental Protocols
Protocol A: Hantzsch Synthesis (Self-Validating)

To ensure assay data is reliable, the material must be synthesized with high regiospecificity.

Principle: Condensation of


-bromo-methoxy-ketones with thiourea.
  • Reagents: 1-bromo-4-methoxybutan-2-one (1.0 eq), Thiourea (1.2 eq), Ethanol (Abs).

  • Procedure:

    • Dissolve thiourea in ethanol at room temperature.

    • Add bromoketone dropwise (exothermic reaction control).

    • Reflux for 2 hours.[2] Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Validation Step: The product precipitates as the HBr salt. Filter and wash with cold acetone to remove unreacted thiourea.

    • Free Basing: Suspend salt in water, adjust pH to 9 with saturated

      
      . Extract with EtOAc.
      
  • QC Check:

    
     NMR must show the characteristic thiazole proton singlet at ~7.0 ppm and the methoxy singlet at ~3.3 ppm.
    
Protocol B: High-Throughput Solubility Screen

Method: Nephelometry / Turbidimetry.

  • Preparation: Prepare 10 mM DMSO stocks of Compounds A, B, and C.

  • Dilution: Spike into PBS (pH 7.4) at concentrations ranging from 1 µM to 500 µM in a 96-well clear plate (final DMSO <1%).

  • Incubation: Shake at 25°C for 2 hours to reach pseudo-equilibrium.

  • Readout: Measure Absorbance at 620 nm (turbidity).

  • Validation:

    • Pass: OD620 < 0.005 (Soluble).

    • Fail: OD620 > 0.01 (Precipitate).

    • Control: Use Pyrene (low solubility) and Caffeine (high solubility) as plate standards.

Visualization: Benchmarking Workflow

The following diagram illustrates the decision tree for selecting the 5-(2-methoxyethyl) scaffold over the alkyl alternative during Lead Optimization.

BenchmarkingWorkflow Start Start: Scaffold Selection Step1 1. Synthesize Variants (Methoxyethyl vs Ethyl) Start->Step1 Assay1 2. Physicochemical Screen (LogD & Solubility) Step1->Assay1 Decision1 Is Solubility > 100µM? Assay1->Decision1 Assay2 3. Functional Screen (Kinase Binding / SPR) Decision1->Assay2 Yes (Both) ResultA Select Methoxyethyl (Balanced Profile) Decision1->ResultA No (Ethyl fails) Assay2->ResultA Kd Equivalent Better LE ResultB Select Ethyl (Strict Hydrophobic Fit) Assay2->ResultB Kd (Ethyl) >> Kd (Methoxy)

Caption: Decision logic for prioritizing the 5-(2-methoxyethyl)-2-aminothiazole fragment based on solubility thresholds and ligand efficiency (LE).

References
  • Das, D. et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.[3] European Journal of Medicinal Chemistry.

  • Jordan, A. et al. (2012). Aminothiazoles as Building Blocks for Fragment-Based Drug Discovery. Drug Discovery Today.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Note: Citations support the mechanistic principles of thiazole scaffold optimization and ether bioisosterism).

Sources

Validation

Optimizing Thiazole Scaffolds: A Comparative Guide to 5-(2-Methoxyethyl)-1,3-thiazol-2-amine

Topic: Head-to-Head Comparison: 5-(2-Methoxyethyl)-1,3-thiazol-2-amine vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Executive Summary: The "Ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison: 5-(2-Methoxyethyl)-1,3-thiazol-2-amine vs. Structural Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Ether Tail" Advantage

In fragment-based drug discovery (FBDD) and lead optimization, the 2-aminothiazole core is a privileged scaffold, serving as a critical hinge-binder in kinase inhibitors (e.g., Dasatinib) and a key pharmacophore in adenosine receptor antagonists.

This guide compares 5-(2-Methoxyethyl)-1,3-thiazol-2-amine —a specialized building block designed for solubility-limiting regions—against its lipophilic and fused analogs. The "methoxyethyl" substituent is not merely a spacer; it acts as a solubilizing bioisostere for propyl or butyl chains, leveraging the gauche effect to minimize entropic penalties while lowering cLogP.

Head-to-Head Profile: The Methoxyethyl Variant vs. Analogs

The following table contrasts the specific 5-(2-methoxyethyl) variant with the parent scaffold, a direct carbon isostere, and a clinical benchmark.

Feature5-(2-Methoxyethyl)-1,3-thiazol-2-amine 5-Propyl-1,3-thiazol-2-amine 2-Aminothiazole (Parent) Pramipexole (Clinical Ref)
Structure Type Ether-functionalized CoreLipophilic Alkyl CoreUnsubstituted CoreFused Bicyclic (Tetrahydrobenzothiazole)
Primary Utility Solubility/Selectivity TuningHydrophobic Pocket FillingFragment ScreeningDopamine Agonist (D2/D3)
Est. cLogP ~0.6 – 0.8~1.5 – 1.7~0.4~1.3
TPSA (Ų) ~50 (Amine + Ether)~41 (Amine only)~41~53
H-Bond Acceptors 3 (N, S, O)2 (N, S)2 (N, S)3 (N, S, N-ring)
Solubility (pH 7.4) High (Ether oxygen effect)ModerateHighHigh (Salt form)
Metabolic Risk Low (O-dealkylation potential)Medium (Oxidation at terminal CH3)N/ALow

Expert Insight: The replacement of a methylene (-CH2-) with an ether oxygen (-O-) in the 5-position tail (Methoxyethyl vs. Propyl) typically reduces cLogP by ~1.0 unit without significantly altering the steric footprint. This is a critical tactic when a lead compound suffers from "molecular obesity" (high lipophilicity) during late-stage optimization.

Strategic Application: Mechanism & SAR

The 2-aminothiazole ring is an amphiphilic trap. The nitrogen (N3) often accepts a hydrogen bond (e.g., from a kinase hinge region residue like Met318 in c-Src), while the exocyclic amine (C2-NH2) acts as a donor.

The Role of the 5-Substituent

The 5-position vector points into the "ribose binding pocket" (in kinases) or the hydrophobic extracellular vestibule (in GPCRs like Adenosine A2A).

  • 5-Propyl: Provides Van der Waals contacts but risks poor solubility.

  • 5-(2-Methoxyethyl): The oxygen atom can accept water-mediated H-bonds, stabilizing the conformation in solvent-exposed regions or interacting with specific polar residues (e.g., Asn/Gln side chains) that alkyl chains miss.

Visualizing the SAR Decision Tree

The following diagram illustrates when to deploy the methoxyethyl variant versus fused systems like Pramipexole.

SAR_Logic Start Lead Optimization: 2-Aminothiazole Core Problem_Solubility Issue: Poor Solubility / High LogP? Start->Problem_Solubility Problem_Potency Issue: Low Potency / Loose Fit? Start->Problem_Potency Soln_Methoxy Strategy: 5-(2-Methoxyethyl) (Lowers LogP, maintains steric fill) Problem_Solubility->Soln_Methoxy Yes: Add polar ether tail Soln_Alkyl Strategy: 5-Propyl/Butyl (Maximal hydrophobic contact) Problem_Solubility->Soln_Alkyl No: Maximize VdW Problem_Potency->Soln_Alkyl Probe depth Soln_Fused Strategy: Fused Ring (e.g., Pramipexole) (Rigidification, entropy reduction) Problem_Potency->Soln_Fused Lock conformation

Caption: Decision matrix for modifying the 2-aminothiazole scaffold. The methoxyethyl tail is the preferred solution for solubility issues.

Experimental Protocol: Self-Validating Synthesis

The synthesis of 5-(2-Methoxyethyl)-1,3-thiazol-2-amine relies on the Hantzsch Thiazole Synthesis . This protocol is designed to be self-validating: the formation of the product is indicated by the precipitation of the hydrobromide salt, which is distinct from the starting thiourea.

Precursor: 1-Bromo-4-methoxybutan-2-one (The "Alpha-Halo Ketone"). Reagent: Thiourea.

Step-by-Step Workflow
  • Reagent Preparation:

    • Dissolve Thiourea (1.0 equiv, e.g., 7.6 g, 100 mmol) in Absolute Ethanol (50 mL).

    • Validation Check: Ensure thiourea is fully dissolved before adding the ketone to prevent clumping.

  • Cyclization (The Hantzsch Reaction):

    • Add 1-Bromo-4-methoxybutan-2-one (1.0 equiv, 100 mmol) dropwise over 30 minutes at room temperature.

    • Why: Slow addition prevents exotherms that can lead to polymerization of the alpha-halo ketone.

    • Heat the mixture to Reflux (78°C) for 4 hours.

  • In-Process Control (IPC):

    • Monitor via TLC (Mobile Phase: 10% MeOH in DCM).

    • Self-Validation: The starting thiourea (very polar) will disappear. A new spot (Rf ~0.4-0.5) will appear. If the spot stays at the baseline, the cyclization failed.

  • Isolation:

    • Cool the reaction to 0°C. The product often crystallizes as the HBr salt .

    • Filter the solid.[1][2] Wash with cold acetone (removes unreacted ketone).

    • Free Base Generation: Dissolve the salt in minimal water, neutralize with saturated NaHCO3 (pH ~8), and extract with EtOAc.

  • Characterization Criteria:

    • 1H NMR (DMSO-d6): Look for the thiazole C4-H singlet around δ 6.8-7.0 ppm. The methoxyethyl group should show a triplet (CH2), triplet (CH2), and singlet (OCH3, ~3.3 ppm).

    • Absence of: Broad singlets at δ 9-10 ppm (would indicate amidine intermediates, meaning incomplete cyclization).

Visualizing the Synthesis Pathway

Synthesis_Flow Precursors 1-Bromo-4-methoxybutan-2-one + Thiourea Intermediate S-Alkylated Intermediate Precursors->Intermediate SN2 Attack Cyclization Dehydration & Cyclization (Reflux) Intermediate->Cyclization - HBr Product 5-(2-Methoxyethyl)- 1,3-thiazol-2-amine (HBr) Cyclization->Product - H2O

Caption: The Hantzsch synthesis mechanism converting linear precursors into the thiazole core.

Comparative Stability & Reactivity

When handling these compounds, reactivity profiles differ based on the 5-substituent.

  • Electrophilic Aromatic Substitution (EAS): The 5-position is the most nucleophilic site on the thiazole ring.

    • 2-Aminothiazole:[1][2][3][4][5][6][7][8][9] Highly reactive at C5. Halogenation (Br2) occurs instantly.

    • 5-(2-Methoxyethyl)-1,3-thiazol-2-amine: The C5 position is blocked. EAS is forced to the nitrogen (N-acylation) or requires harsh conditions to modify the side chain. This makes the methoxyethyl variant more chemically stable during library synthesis than the unsubstituted parent.

  • Metabolic Stability (Microsomal):

    • 5-Propyl: Vulnerable to CYP450 oxidation at the terminal methyl (omega-oxidation).

    • 5-(2-Methoxyethyl): The ether linkage is generally robust, though O-dealkylation is a potential minor pathway. It typically extends half-life compared to the pure alkyl chain.

References
  • Hantzsch Thiazole Synthesis Mechanism & Utility

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • Thiazoles in Kinase Inhibitors (Dasatinib Context)

    • Source: Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.
    • URL:[Link]

  • Aminothiazoles in Adenosine Receptor Antagonists

    • Source: IJzerman, A. P., et al. "Structure-Activity Relationships of Thiazole and Thiadiazole Derivatives as Potent and Selective Human Adenosine A3 Receptor Antagonists." Bioorganic & Medicinal Chemistry.
    • URL:[Link]

  • Physicochemical Properties of Ether Bioisosteres

    • Source: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

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